4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid
Beschreibung
BenchChem offers high-quality 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c1-9-2-5-11(6-3-9)22(20,21)13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZJPKKNPZIAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384114 | |
| Record name | 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90352-45-7 | |
| Record name | 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid
Introduction
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is a multifaceted organic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its intricate molecular architecture, characterized by a sulfonyl bridge linking a substituted benzoic acid with a toluyl moiety, and further functionalized with a nitro group, presents a unique scaffold for the design of novel therapeutic agents. This guide provides a comprehensive exploration of its structure, physicochemical properties, and the underlying logic of its synthesis, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Characterization
The structural integrity of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is defined by the precise arrangement of its constituent aromatic rings and functional groups. The core of the molecule is a benzoic acid, which is substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a (4-methylphenyl)sulfonyl group.
The IUPAC name for this compound is 4-(p-tolylsulfonyl)-3-nitrobenzoic acid . This nomenclature explicitly details the connectivity: the benzoic acid is the parent structure. A nitro group is located at the third carbon atom relative to the carboxylic acid group. A sulfonyl group (-SO₂-) at the fourth carbon atom acts as a bridge to a para-tolyl group (a benzene ring substituted with a methyl group at the para position).
Visualization of the Molecular Structure
The following diagram, generated using the DOT language, provides a clear two-dimensional representation of the molecular structure of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid.
Caption: 2D structure of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | 4-(p-tolylsulfonyl)-3-nitrobenzoic acid | PubChem |
| CAS Number | 104386-38-1 | ChemSrc |
| Molecular Formula | C₁₄H₁₁NO₆S | PubChem |
| Molecular Weight | 337.31 g/mol | PubChem |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)[O-] | PubChem |
Synthesis and Mechanistic Insights
The synthesis of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid typically involves a multi-step process. A plausible synthetic route would start with the nitration of a suitable precursor, followed by a sulfonation or a coupling reaction to introduce the (4-methylphenyl)sulfonyl group. The choice of synthetic strategy is guided by the directing effects of the substituents on the aromatic ring.
Representative Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis, highlighting the key transformations.
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol: A Conceptual Outline
-
Nitration of the Starting Material: The initial step involves the electrophilic aromatic substitution of a suitable benzoic acid derivative. A mixture of concentrated nitric acid and sulfuric acid is typically used as the nitrating agent. The reaction is performed at low temperatures to control the regioselectivity and prevent over-nitration. The electron-withdrawing nature of the carboxylic acid group directs the incoming nitro group to the meta position.
-
Introduction of the Sulfonyl Moiety: The subsequent step involves the introduction of the (4-methylphenyl)sulfonyl group. This can be achieved through a nucleophilic aromatic substitution reaction where the halogen at the 4-position of the nitrated intermediate is displaced by a sulfinate salt, such as sodium p-toluenesulfinate. This reaction is often carried out in a polar aprotic solvent.
-
Work-up and Purification: Following the reaction, the product is isolated through standard work-up procedures, which may include acidification to precipitate the carboxylic acid, followed by filtration. Purification is typically achieved by recrystallization from an appropriate solvent system to yield the final product in high purity.
Potential Applications in Drug Development
The structural motifs present in 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid make it an attractive scaffold for medicinal chemistry. The sulfonyl group is a common feature in many biologically active compounds, and the nitrobenzoic acid moiety can be further functionalized. While specific applications are still under investigation, related structures have shown promise in various therapeutic areas. For instance, nitroaromatic compounds are known to play a role in the development of antimicrobial and anticancer agents.[1] The presence of the carboxylic acid provides a handle for forming amides, esters, and other derivatives, allowing for the exploration of a broad chemical space in the search for new drug candidates.
Conclusion
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is a compound with a well-defined and interesting molecular structure. Its synthesis, while requiring careful control of reaction conditions, is based on fundamental principles of organic chemistry. The presence of multiple functional groups provides a platform for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its structure and a conceptual framework for its synthesis, intended to support the endeavors of researchers and scientists in the field.
References
- Vertex AI Search. 4-Methyl-3-nitrobenzoic Acid: Synthesis, Properties, Applications, and Safety Insights.
- PubChem. 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid.
- PubChem. 4-(Methylsulphonyl)-3-nitrobenzoic acid.
- National Center for Biotechnology Information. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid.
- PubChem. N-(4-Methylphenyl)-3-nitrobenzenesulfonamide.
- Google Patents. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
- Benchchem. Synthesis of 4-Methyl-3-Nitrobenzoic Acid from p-Toluic Acid: An In-depth Technical Guide.
- Benchchem. Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzoic Acid.
- CAS Common Chemistry. 4-[[4-[2-(4-Hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitrobenzenesulfonic acid.
- Sigma-Aldrich. 4-Methyl-3-nitrobenzoic acid.
- Fisher Scientific. CAS RN 67386-38-3.
- Guidechem. 4-Methyl-3-nitrobenzoic acid 96-98-0 wiki.
- Chem-Impex. 3-Methyl-4-nitrobenzoic acid.
- PubChem. 4-Methyl-3-nitrobenzoic acid.
- Sigma-Aldrich. CAS 123-38-6.
- Spectrum Chemical. CAS Number 123-38-6 | Propionaldehyde.
Sources
An In-depth Technical Guide to the Synthesis of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic strategies. The guide emphasizes the underlying chemical principles, provides field-proven experimental protocols, and includes visual aids to facilitate a deeper understanding of the molecular transformations. All methodologies are substantiated with citations to authoritative literature, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is a diaryl sulfone derivative characterized by a nitro group positioned ortho to the sulfonyl bridge and a carboxylic acid para to it. This specific arrangement of functional groups makes it a valuable building block for more complex molecular architectures. The electron-withdrawing nature of the nitro and sulfonyl groups significantly influences the reactivity of the aromatic ring, while the carboxylic acid provides a handle for further derivatization, such as amide bond formation.
The synthesis of this target molecule can be approached through two primary retrosynthetic strategies, each with its own set of advantages and experimental considerations.
Strategic Disconnections:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct approach, involving the formation of the aryl-sulfur bond by reacting a suitable 4-halo-3-nitrobenzoic acid with a p-toluenesulfinate salt. The strong electron-withdrawing nitro group ortho to the leaving group is critical for activating the aromatic ring towards nucleophilic attack.[1][2][3]
-
Thioether Synthesis followed by Oxidation: An alternative pathway involves the initial formation of a thioether linkage, which is subsequently oxidized to the desired sulfone. This two-step process offers flexibility in the choice of oxidizing agents and can sometimes provide higher overall yields depending on the substrate.
This guide will detail both pathways, providing a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Pathway I: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a robust and widely employed method for the synthesis of diaryl sulfones. The reaction proceeds via an addition-elimination mechanism, where the nucleophilic sulfinate anion attacks the carbon atom bearing the halogen, forming a resonance-stabilized Meisenheimer complex.[1][4] Subsequent elimination of the halide leaving group re-aromatizes the ring to yield the final product.
The overall workflow for this pathway is depicted below:
Caption: Workflow for the SNAr synthesis of the target molecule.
Step 1: Synthesis of 4-Halo-3-nitrobenzoic Acid
The choice of the halogen in the 4-halo-3-nitrobenzoic acid precursor is critical. While chlorides and bromides are commonly used, fluoride is often the superior leaving group in SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the reaction center.[2] This guide will focus on the synthesis of 4-fluoro-3-nitrobenzoic acid as a representative example.
Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic Acid [5][6]
-
Reaction Setup: To a solution of 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid (3-4 volumes), cool the mixture to 0°C in an ice bath.
-
Nitration: Add potassium nitrate (1.1 eq.) portion-wise, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product, for instance, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a pale yellow solid.
| Reagent/Parameter | Value | Reference |
| 4-Fluorobenzoic Acid | 1.0 eq. | [5] |
| Potassium Nitrate | 1.1 eq. | [5] |
| Concentrated H₂SO₄ | 3-4 mL per g of starting material | [5] |
| Reaction Temperature | 0°C to room temperature | [5][6] |
| Typical Yield | ~90% | [5] |
Note: Similar procedures can be followed for the nitration of 4-chlorobenzoic acid[7][8] and 4-bromobenzoic acid.[9][10]
Step 2: Synthesis of Sodium p-Toluenesulfinate
Sodium p-toluenesulfinate is a stable, crystalline solid that serves as the nucleophile in the SNAr reaction. It is typically prepared by the reduction of the more readily available p-toluenesulfonyl chloride.
Experimental Protocol: Synthesis of Sodium p-Toluenesulfinate [11]
-
Reaction Setup: In a large reaction vessel, heat water to 70°C.
-
Reduction: Add zinc dust (2.0-2.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.0 eq.). Maintain the temperature and stir vigorously.
-
Work-up: After the reaction is complete (as indicated by the consumption of the sulfonyl chloride), filter the hot mixture to remove excess zinc and zinc salts.
-
Crystallization: Cool the filtrate to induce crystallization of sodium p-toluenesulfinate dihydrate.
-
Isolation: Collect the crystals by suction filtration and air-dry.
| Reagent/Parameter | Value | Reference |
| p-Toluenesulfonyl Chloride | 1.0 eq. | [11] |
| Zinc Dust | 2.0-2.5 eq. | [11] |
| Reaction Temperature | ~70-80°C | [11] |
| Typical Yield | ~64% | [11] |
Alternative reducing agents such as sodium sulfite can also be employed.[11]
Step 3: Nucleophilic Aromatic Substitution
This final step brings together the two key precursors. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can effectively solvate the cation of the sulfinate salt, thereby increasing the nucleophilicity of the sulfinate anion.
Experimental Protocol: Synthesis of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq.) and sodium p-toluenesulfinate (1.1-1.2 eq.) in a suitable polar aprotic solvent (e.g., DMF).
-
Reaction: Heat the mixture with stirring to a temperature between 90-120°C. Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into acidified water (e.g., dilute HCl).
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoic acid.
Pathway II: Synthesis via Thioether Formation and Oxidation
This alternative pathway first establishes a thioether linkage, which is a less electron-withdrawing group than a sulfone. This can be advantageous if the SNAr reaction with the sulfinate is sluggish. The subsequent oxidation of the sulfide to the sulfone is typically a high-yielding transformation.
The logical flow for this synthetic route is as follows:
Caption: Workflow for the thioether oxidation pathway.
Step 1: Synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzoic Acid
This step is analogous to the SNAr reaction in Pathway I, but with p-thiocresol as the nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the thiol, generating the more nucleophilic thiolate anion.
Experimental Protocol: Thioether Formation
-
Reaction Setup: Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in a polar aprotic solvent like DMF.
-
Nucleophile Preparation: Add p-thiocresol (1.0 eq.) followed by a non-nucleophilic base such as potassium carbonate (1.5-2.0 eq.).
-
Reaction: Heat the mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC/HPLC).
-
Work-up and Isolation: Cool the reaction mixture, pour into acidified water, and collect the precipitated thioether intermediate by filtration.
Step 2: Oxidation of the Thioether to the Sulfone
A variety of oxidizing agents can be used to convert the sulfide to the sulfone, with common choices including hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA).[12][13] The choice of oxidant and reaction conditions can be crucial to avoid over-oxidation or side reactions. Oxidation with hydrogen peroxide in acetic acid is a common and effective method.
Experimental Protocol: Sulfide Oxidation
-
Reaction Setup: Suspend the 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid (1.0 eq.) in a solvent such as glacial acetic acid.
-
Oxidation: Add an excess of hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq.) dropwise. The reaction may be exothermic.
-
Reaction: Heat the mixture (e.g., to 80-100°C) for several hours until the oxidation is complete.
-
Work-up and Isolation: Cool the reaction mixture and pour it into cold water. The sulfone product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the pure product.
Comparative Analysis and Conclusion
Both pathways presented are viable for the synthesis of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid.
-
Pathway I (Direct SNAr) is more atom-economical as it forms the desired bond in a single step from the key precursors. However, its success is highly dependent on the reactivity of the 4-halo-3-nitrobenzoic acid and the stability of the sulfinate nucleophile under the reaction conditions.
-
Pathway II (Thioether Oxidation) provides a more modular approach. The initial thioether formation is often facile, and the subsequent oxidation step is typically high-yielding and reliable. This pathway may be preferable if Pathway I gives low yields or if the required sulfinate is not readily accessible.
The selection of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's experience with the specific chemical transformations. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this important chemical intermediate.
References
-
Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Available from: [Link]
-
Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available from: [Link]
-
Study.com. Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Available from: [Link]
-
Organic Syntheses. p-Toluenesulfinic acid, sodium salt. Available from: [Link]
-
The Hive. preparation of sodium p-toluenesulfonate. Available from: [Link]
-
Chegg.com. Solved synthesis of 4-bromo-3-nitrobenzoic acid from benzene. Available from: [Link]
-
Organic Syntheses. sodium p-toluenesulfonate. Available from: [Link]
-
PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. Available from: [Link]
-
Wikipedia. Sodium p-toluenesulfonate. Available from: [Link]
-
ResearchGate. Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
National Center for Biotechnology Information. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Available from: [Link]
- Google Patents. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
-
Medium. Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Available from: [Link]
-
PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]
-
OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. Available from: [Link]
-
Liskon Biological. Synthesis method of p-Nitrobenzoic acid. Available from: [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]
-
The Royal Society of Chemistry. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Available from: [Link]
-
Shri Dinesh Mills Ltd. 4-Chloro-3-Nitro Benzoic Acid. Available from: [Link]
-
PubChem. 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid (C14H11NO4S). Available from: [Link]
- Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]
-
Oriental Journal of Chemistry. Biocatalytic Oxidation of Sulfides to Sulfones. Available from: [Link]
-
ResearchGate. Oxidation of a sulfide to sulfoxides and sulfone. Available from: [Link]
-
National Center for Biotechnology Information. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Available from: [Link]
-
Career Henan Chemical Co., Ltd. Research on the Synthesis of p-Nitrobenzoic Acid. Available from: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistryguide.com [organicchemistryguide.com]
- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [guidechem.com]
- 8. prepchem.com [prepchem.com]
- 9. quora.com [quora.com]
- 10. homework.study.com [homework.study.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Navigating the Frontier: A Technical Guide to the Anticipated Biological Activity of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid , a compound that, despite its well-defined structure, currently resides in a space of limited published biological data. The absence of direct studies on its biological activity presents a unique opportunity for pioneering research. This document serves as a technical primer, synthesizing information on its chemical nature, and more importantly, leveraging data from structurally analogous compounds to forecast its potential biological relevance and to provide a strategic framework for its investigation. Our approach is grounded in established principles of structure-activity relationships (SAR) to offer a scientifically rigorous perspective on what might be expected from this molecule and how to approach its study.
I. Physicochemical and Structural Landscape
A thorough understanding of a compound's physical and chemical properties is fundamental to any investigation into its biological activity. These characteristics influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological targets.
Structural Features
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is an aromatic compound characterized by three key functional groups: a benzoic acid moiety, a sulfonyl bridge, and a nitro group.
-
Benzoic Acid: The carboxylic acid group imparts acidic properties and can participate in hydrogen bonding and ionic interactions with biological macromolecules.
-
Sulfonyl Group: The sulfonamide linkage is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to form strong hydrogen bonds.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and is a known feature in some antimicrobial and cytotoxic compounds.
A summary of its key physicochemical properties is presented below:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁NO₆S | |
| Molecular Weight | 321.31 g/mol | |
| Predicted XlogP | 2.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 6 |
II. Projected Biological Activity: An Evidence-Based Extrapolation
While direct experimental data for 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is not available in the public domain, we can infer potential biological activities by examining structurally related compounds. This predictive analysis forms the basis for designing initial screening and mechanistic studies.
A. Potential as an Antimicrobial Agent
The sulfonamide group is a classic pharmacophore associated with antimicrobial activity, most notably in the sulfa drugs. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.
Furthermore, some nitroaromatic compounds have demonstrated antimicrobial properties. Therefore, the combination of a sulfonamide and a nitro group within the same scaffold suggests a plausible, albeit speculative, antibacterial potential for 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid. Research on other sulfonamide derivatives has shown inhibitory effects against both Gram-positive and Gram-negative bacteria.
B. Anticipated Anticancer Properties
Several lines of evidence from related structures suggest that 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid could be a candidate for anticancer research.
-
Sulfonamides in Oncology: A number of sulfonamide-containing molecules have been developed as anticancer agents, targeting various aspects of cancer cell biology, including cell cycle progression and angiogenesis.
-
Nitrobenzoic Acids in Cancer Research: The related compound, 4-methyl-3-nitrobenzoic acid, has been shown to inhibit cancer cell migration by affecting the EGF-induced cofilin phosphorylation and actin polymerization pathway. This provides a strong rationale for investigating the subject compound for similar anti-metastatic properties.
The proposed inhibitory action of the related 4-methyl-3-nitrobenzoic acid on the EGF signaling pathway is illustrated below. It is hypothesized that 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid may interact with components of this or similar pathways.
Figure 1. Proposed inhibitory action of a related compound on the EGF signaling pathway.
III. A Framework for Investigation: Experimental Protocols
To ascertain the biological activity of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, a systematic approach involving synthesis, characterization, and biological screening is necessary.
A. Synthesis Protocol
For a related compound, 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, a synthesis protocol has been described which involves the reaction of p-aminobenzoic acid with tosyl chloride. While the starting materials and specific reaction conditions would differ, the general principles of forming the sulfonamide bond are relevant.
Illustrative Synthetic Workflow:
Figure 2. A generalized workflow for the synthesis and characterization of the target compound.
B. Biological Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the biological activities of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid.
1. Antimicrobial Activity Screening:
-
Objective: To determine if the compound exhibits activity against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Bacterial and Fungal Strains: Utilize a representative panel including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains.
-
Broth Microdilution Assay: Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2. Anticancer Activity Screening:
-
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
-
Methodology:
-
Cell Lines: Select a panel of human cancer cell lines from different tissues (e.g., breast, colon, lung).
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound for a specified duration (e.g., 48 or 72 hours).
-
Cell Viability Assay: Use a colorimetric assay such as MTT or a fluorescence-based assay to determine the percentage of viable cells relative to an untreated control.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
Experimental Workflow for Biological Screening:
Figure 3. A streamlined workflow for the initial biological screening of the target compound.
IV. Concluding Remarks and Future Directions
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid represents an intriguing yet under-investigated molecule. Based on the well-established biological activities of its constituent pharmacophores—the sulfonamide and nitrobenzoic acid moieties—there is a strong scientific rationale for exploring its potential as an antimicrobial and/or anticancer agent. This guide provides a foundational framework for such an investigation, from proposed synthetic strategies to robust screening protocols. The path forward requires the dedicated efforts of researchers to synthesize this compound, confirm its structure, and subject it to rigorous biological evaluation. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of structure-activity relationships in medicinal chemistry, potentially paving the way for the development of novel therapeutic agents.
References
-
Mustafa, G., Khan, I. U., Zia-ur-Rehman, M., Sharif, S., & Arshad, M. N. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1018. [Link]
- Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
-
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid (C14H11NO4S). PubChemLite. [Link]
-
4-methylsulfonyl-2-nitrobenzoic acid. AERU - University of Hertfordshire. [Link]
- Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC - NIH. [Link]
-
4-(Methylsulphonyl)-3-nitrobenzoic acid. PubChem. [Link]
-
Sreenivasa, S., Nanjundaswamy, M. S., Sudha, A. G., Pampa, K. J., Lokanath, N. K., & Suchetan, P. A. (2012). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3328. [Link]
-
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. [Link]
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering (RSC Publishing). [Link]
Unlocking the Therapeutic Potential of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid: A Technical Guide for Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into a single molecular entity presents a compelling strategy for the discovery of novel therapeutic agents. The compound 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is a prime example of such a design, integrating the therapeutically versatile sulfonamide and nitrobenzoic acid scaffolds. While direct biological data for this specific molecule is not extensively published, a comprehensive analysis of its structural components allows for the rational prediction of its potential therapeutic targets. This guide provides an in-depth exploration of these potential applications, offering a scientific rationale and detailed experimental frameworks for researchers, scientists, and drug development professionals.
The sulfonamide group is a cornerstone of modern pharmacology, with derivatives demonstrating a wide spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Their efficacy often stems from their ability to act as bioisosteres of carboxylic acids and to form key hydrogen bonding interactions with biological targets.[4] Similarly, nitrobenzoic acid derivatives have been recognized for their antimicrobial, anti-inflammatory, and anticancer potential.[5][6][7] The nitro group, an electron-withdrawing moiety, can be crucial for biological activity, sometimes undergoing bioreduction to generate reactive nitrogen species that mediate cellular effects.[5][7]
This technical guide will dissect the therapeutic landscape for 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid by proposing and elaborating on three primary areas of investigation: Oncology, Inflammatory Disorders, and Infectious Diseases. For each area, we will present putative molecular targets, the underlying scientific reasoning, and robust experimental protocols for target validation.
I. Oncology: Targeting Uncontrolled Cell Proliferation and Metastasis
The structural features of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid suggest a strong potential for anticancer activity, operating through mechanisms established for both sulfonamide and nitroaromatic compounds.
A. Potential Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Scientific Rationale: VEGFR-2 is a critical tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[4] Numerous sulfonamide-containing small molecules have been developed as potent VEGFR-2 inhibitors.[4] The sulfonamide moiety can effectively interact with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The overall molecular scaffold of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid may allow it to fit within the ATP-binding pocket of VEGFR-2, disrupting its signaling cascade.
Experimental Validation Workflow:
Caption: Workflow for Validating VEGFR-2 Inhibition.
Detailed Experimental Protocol: Recombinant VEGFR-2 Kinase Assay
-
Objective: To determine the direct inhibitory effect of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid on the enzymatic activity of recombinant human VEGFR-2.
-
Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (test compound), Staurosporine (positive control), kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP. d. Incubate the reaction at 30°C for 60 minutes. e. Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. f. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
B. Potential Target: Epidermal Growth Factor Receptor (EGFR) Pathway and Actin Dynamics
Scientific Rationale: A structurally related compound, 4-methyl-3-nitrobenzoic acid, has been shown to inhibit cancer cell migration by interfering with the EGF-induced cofilin phosphorylation and subsequent actin polymerization.[8][9] The EGFR signaling pathway is a critical driver of cell proliferation, survival, and motility in many cancers.[8] It is plausible that 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid shares this mechanism, potentially inhibiting key kinases downstream of EGFR or directly interfering with actin-binding proteins.
Experimental Validation Workflow:
Caption: Workflow for Investigating Anti-Metastatic Effects.
Detailed Experimental Protocol: Transwell Migration Assay
-
Objective: To quantify the effect of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid on the migratory capacity of cancer cells towards a chemoattractant.
-
Materials: Cancer cell line (e.g., MDA-MB-231), Transwell inserts (8 µm pore size), serum-free medium, medium with 10% FBS (chemoattractant), 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, Calcein-AM.
-
Procedure: a. Seed cancer cells in the upper chamber of the Transwell inserts in a serum-free medium containing various concentrations of the test compound. b. Fill the lower chamber with a medium containing 10% FBS as the chemoattractant. c. Incubate for 12-24 hours to allow for cell migration. d. Remove non-migrated cells from the upper surface of the insert with a cotton swab. e. Fix and stain the migrated cells on the lower surface of the membrane with Calcein-AM. f. Quantify the migrated cells by fluorescence measurement or by counting under a microscope.
II. Inflammatory Disorders: Modulating Key Inflammatory Pathways
The presence of both sulfonamide and nitrobenzoic acid moieties suggests a dual potential for anti-inflammatory activity.
A. Potential Target: Cyclooxygenase (COX) Enzymes
Scientific Rationale: Certain sulfonamide-based drugs are known to be selective COX-2 inhibitors (e.g., Celecoxib). Nitrobenzoic acid derivatives have also demonstrated the ability to inhibit COX-2.[5] The anti-inflammatory effects of these compounds often arise from their ability to block the production of prostaglandins, key mediators of inflammation. The structure of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid may allow it to bind to the active site of COX enzymes.
B. Potential Target: Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Scientific Rationale: The NF-κB pathway is a central regulator of inflammation, and its inhibition is a major therapeutic goal.[10] Nitro-containing compounds have been shown to inhibit the NF-κB pathway, and the anti-inflammatory properties of some sulfonamides may also be linked to this mechanism.[7][10] 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid could potentially inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Experimental Validation Workflow:
Caption: Workflow for Validating Anti-Inflammatory Activity.
Detailed Experimental Protocol: LPS-stimulated Macrophage Assay
-
Objective: To assess the ability of the test compound to inhibit the production of inflammatory mediators in activated macrophages.
-
Materials: RAW 264.7 macrophage cell line, Lipopolysaccharide (LPS), 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, Griess Reagent, ELISA kits for TNF-α and IL-6.
-
Procedure: a. Plate RAW 264.7 cells and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. d. Collect the cell culture supernatant. e. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent. f. Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
III. Infectious Diseases: A Renewed Look at Antimicrobial Activity
The historical success of sulfonamides as antibacterial agents and the known antimicrobial properties of nitroaromatic compounds make this a primary area for investigation.
A. Potential Target: Dihydropteroate Synthase (DHPS)
Scientific Rationale: Sulfonamides traditionally exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11] As structural analogs of para-aminobenzoic acid (PABA), they block the bacterial folate synthesis pathway, leading to bacteriostasis.[11] The sulfonamide core of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is the key pharmacophore for this activity.
B. Potential Target: Bacterial Nitroreductases
Scientific Rationale: Many nitroaromatic compounds are prodrugs that require activation by bacterial nitroreductases.[5] This reduction generates cytotoxic reactive nitrogen species that can damage bacterial DNA, proteins, and lipids, leading to cell death. This mechanism is particularly effective against anaerobic bacteria and certain mycobacteria.[5][12]
Experimental Validation Workflow:
Caption: Workflow for Validating Antimicrobial Activity.
Detailed Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a panel of bacteria.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, 96-well microtiter plates.
-
Procedure: a. Prepare a two-fold serial dilution of the test compound in Mueller-Hinton broth in a 96-well plate. b. Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). c. Include positive (bacteria only) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Summary
As no direct experimental data for 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is currently available, the following table presents representative data for related compounds to provide a benchmark for potential efficacy.
| Compound Class/Derivative | Therapeutic Target/Assay | Reported Activity (IC50/MIC) | Reference |
| Sulfonamide Derivatives | VEGFR-2 Inhibition | 0.14 - 0.15 µM | [4] |
| 4-Methyl-3-nitrobenzoic acid | Inhibition of EGF-induced cell migration | Qualitative Inhibition | [8] |
| Nitrobenzamide Derivative | LPS-induced NO Production Inhibition | 3.7 µM | [5] |
| 3,5-Dinitrobenzoate Esters | M. tuberculosis | 20 - 40 µM | [12] |
Conclusion
The molecule 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid represents a rationally designed chemical entity with significant therapeutic potential across oncology, inflammation, and infectious diseases. By leveraging the known biological activities of its sulfonamide and nitrobenzoic acid components, this guide provides a clear and actionable roadmap for its systematic investigation. The proposed experimental workflows offer a robust framework for elucidating its mechanism of action and validating its efficacy in preclinical models. Further exploration of this promising compound is highly encouraged to unlock its full therapeutic potential.
References
- Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2026). Frontiers in Chemistry.
-
Torok, M., & Toth, B. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050. Available at: [Link]
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI.
- Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science.
-
A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. (2021). Neurotherapeutics, 18(1), 309-325. Available at: [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B.
- The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide. (n.d.). BenchChem.
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI.
- The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide. (n.d.). BenchChem.
- A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). BenchChem.
-
Mustafa, G., Khan, I. U., Zia-ur-Rehman, M., Sharif, S., & Arshad, M. N. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1018. Available at: [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). Molecules, 27(18), 5894. Available at: [Link]
- Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid. (2016). Google Patents.
-
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid. (n.d.). PubChem. Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules, 26(17), 5107. Available at: [Link]
- Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (2013). Google Patents.
-
4-(Methylsulphonyl)-3-nitrobenzoic acid. (n.d.). PubChem. Available at: [Link]
- An In-depth Technical Guide to 4-Methyl-3-nitrobenzoic Acid for Researchers and Drug Development Professionals. (n.d.). BenchChem.
-
Suchetan, P. A., et al. (2012). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. Available at: [Link]
-
Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. (2019). ResearchGate. Available at: [Link]
- Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. (2019). International Journal of Pharmaceutical and Phytopharmacological Research.
-
To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. (2020). Pharmaceuticals (Basel), 13(12), 461. Available at: [Link]
Sources
- 1. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pexacy.com [pexacy.com]
- 12. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid: In Vitro Experimental Applications
Introduction
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is a unique chemical entity characterized by a nitrobenzoic acid scaffold linked to a toluenesulfonyl group. While specific biological activities of this particular compound are not extensively documented in publicly available literature, its structural motifs are present in a wide array of molecules with established pharmacological relevance. The sulfonamide group is a well-known pharmacophore found in various antibacterial, anti-inflammatory, and anticancer agents.[1][2] Similarly, nitrobenzoic acid derivatives have demonstrated potential in anticancer and anti-inflammatory research.[3] Notably, a close structural analog, 4-methyl-3-nitrobenzoic acid, has been identified as an inhibitor of cancer cell migration.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential in vitro experimental applications of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid. The protocols and methodologies outlined herein are based on the known biological activities of structurally related compounds and are designed to facilitate the exploration of this compound's therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties for 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is presented in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₄S | [6] |
| Molecular Weight | 289.31 g/mol | [6] |
| Appearance | Predicted to be a solid | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol | |
| InChIKey | XXUBZSQLPIRCFW-UHFFFAOYSA-N | [6] |
Proposed In Vitro Applications & Protocols
Based on the activities of structurally similar molecules, we propose investigating 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid for its potential anticancer and anti-inflammatory properties. The following are detailed protocols for key in vitro assays.
Anticancer Activity Evaluation
The presence of both the sulfonamide and nitrobenzoic acid moieties suggests a strong potential for anticancer activity.[1][7] The following assays are designed to assess the cytotoxic and anti-migratory effects of the compound on cancer cell lines.
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Preparation: Prepare a stock solution of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid in sterile DMSO. Further dilute the stock solution in the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Expected Outcome: A dose-dependent decrease in cell viability would suggest cytotoxic or anti-proliferative effects of the compound.
Given that the analog 4-methyl-3-nitrobenzoic acid inhibits cancer cell migration, this assay is crucial for evaluating a similar potential for the target compound.[4]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, a non-small cell lung cancer line) in a 6-well plate and grow them to 90-100% confluency.[8]
-
Wound Creation: Create a linear scratch (wound) in the confluent cell monolayer using a sterile 200 µL pipette tip.[8]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing a non-toxic concentration of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (as determined from the MTT assay). Include a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and after 24 hours of incubation using a microscope.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Expected Outcome: A significant reduction in the rate of wound closure in the treated cells compared to the control would indicate an inhibitory effect on cell migration.
Experimental Workflow for Anticancer Evaluation
Caption: Potential inhibition of EGF-induced cell migration.
Concluding Remarks
The provided application notes and protocols offer a foundational framework for initiating the in vitro investigation of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid. The structural similarities to compounds with known anticancer and anti-inflammatory activities strongly suggest that this molecule is a promising candidate for further research. The proposed assays are robust, well-established, and will provide valuable insights into the compound's biological potential. Further studies could also explore its effects on other cancer-related processes such as apoptosis and cell cycle progression, as well as its potential as an antimicrobial agent. [9][10]
References
- A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
- The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide - Benchchem.
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - MDPI. Available at: [Link]
- Application Notes and Protocols for In Vitro Studies with 3-(4-Acetyloxyphenyl)benzoic acid - Benchchem.
-
Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - MDPI. Available at: [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. Available at: [Link]
- An In-depth Technical Guide to 4-Methyl-3-nitrobenzoic Acid for Researchers and Drug Development Professionals - Benchchem.
-
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid (C14H11NO4S) - PubChemLite. Available at: [Link]
-
Isoxazole-containing sulfonamides with high cytostatic potential: in silico and in vitro studies. Available at: [Link]
-
4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC - NIH. Available at: [Link]
-
4-(Methylsulphonyl)-3-nitrobenzoic acid | C8H7NO6S | CID 2723871 - PubChem. Available at: [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Available at: [Link]
-
4-methylsulfonyl-2-nitrobenzoic acid - AERU - University of Hertfordshire. Available at: [Link]
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. Available at: [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC. Available at: [Link]
-
Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives - AVESİS. Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed. Available at: [Link]
-
iPSC Cell Culture Protocol. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid (C14H11NO4S) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
- 10. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
Application Note: Analytical Techniques for Characterizing 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Detailed Application Notes, Protocols, and Mechanistic Insights.
Introduction & Chemical Context
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (CAS: 90352-45-7; Molecular Formula: C₁₄H₁₁NO₆S) is a highly functionalized aromatic compound featuring three distinct and electronically active moieties: a carboxylic acid, a nitro group, and a diaryl sulfone linkage. This structural complexity makes it a valuable intermediate in medicinal chemistry and organic synthesis, but it also presents unique analytical challenges.
To achieve rigorous characterization, an analytical scientist must account for the specific physicochemical properties of these functional groups:
-
Carboxylic Acid (-COOH): Highly polar and acidic (pKa ~3.5), prone to hydrogen bonding and ionization in solution, which dictates mobile phase selection in chromatography[1].
-
Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that acts as a potent UV chromophore and significantly deshields adjacent protons in NMR spectroscopy[2][3].
-
Tosyl/Sulfonyl Group (-SO₂-C₆H₄-CH₃): Imparts hydrophobicity, restricts bond rotation due to steric bulk, and provides distinct vibrational signatures in infrared (IR) spectroscopy[4][5].
This application note provides a comprehensive, self-validating multi-modal analytical workflow to ensure the structural integrity, purity, and functional group validation of this compound.
Analytical Workflow Strategy
The characterization of highly functionalized sulfonyl-nitrobenzoic acids requires orthogonal techniques. Liquid chromatography ensures purity, while spectroscopic methods (NMR, IR, MS) confirm the structural connectivity.
Caption: Orthogonal multi-modal analytical workflow for comprehensive compound characterization.
High-Performance Liquid Chromatography (HPLC-UV)
Mechanistic Causality
The molecule contains a hydrophobic p-tolyl group and a polar nitrobenzoic acid moiety. A reversed-phase C18 column is ideal for this amphiphilic nature[1]. Because the carboxylic acid has a low pKa, an unbuffered or neutral mobile phase will lead to partial ionization, causing split peaks or severe peak tailing. Therefore, the mobile phase must be acidified (e.g., 0.1% Formic Acid) to suppress ionization, maintaining the analyte in its fully protonated, neutral state[6]. Detection at 254 nm captures the robust
Step-by-Step Protocol
-
Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of HPLC-grade Acetonitrile (diluent). Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.
-
System Equilibration: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Equilibrate the C18 column (150 mm × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min with 40% B for 15 minutes.
-
Gradient Elution: Program a linear gradient from 40% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, and return to 40% B for a 5-minute re-equilibration.
-
Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a Diode Array Detector (DAD) extracting wavelengths at 254 nm and 326 nm.
Quantitative Data Summary
| Parameter | Recommended Specification / Observation |
| Column | Reversed-Phase C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid (aq) | B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (Primary) / 326 nm (Secondary) |
| Expected Retention Time (Rt) | ~8.5 - 9.5 minutes (Gradient dependent) |
| Tailing Factor (Tf) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Causality
NMR spectroscopy is critical for mapping the carbon-hydrogen framework. The choice of solvent is paramount: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected because it readily disrupts the strong intermolecular hydrogen bonds of the carboxylic acid dimer, ensuring sample solubility and sharp signals[3].
The ¹H NMR spectrum will display two distinct aromatic systems. The p-tolyl ring will exhibit a classic AA'BB' splitting pattern (two doublets integrating to 2H each) due to the plane of symmetry, alongside a highly shielded methyl singlet. Conversely, the nitrobenzoic acid ring will display a 1,2,4-trisubstituted pattern. The proton situated between the nitro and carboxylic acid groups (H-2) will be profoundly deshielded (shifted downfield to >8.4 ppm) due to the combined inductive and resonance electron-withdrawing effects of both groups[2][7].
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh 10-15 mg of the compound. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
-
Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.
-
Acquisition (¹H NMR): Acquire data at 400 MHz or 500 MHz. Use a 30° pulse angle, a spectral width of 15 ppm, a relaxation delay (D1) of 2 seconds, and accumulate 16-32 scans.
-
Acquisition (¹³C NMR): Utilize a proton-decoupled sequence (e.g., zgpg30). Set a spectral width of 220 ppm, a relaxation delay of 2-3 seconds, and accumulate a minimum of 512 scans to resolve the quaternary carbons (C=O, C-NO₂, C-SO₂).
Expected NMR Assignments
Table: Expected ¹H NMR Data (DMSO-d₆, 500 MHz)
| Proton Assignment | Multiplicity | Integration | Expected Shift (δ, ppm) | Causality / Structural Note |
| -COOH | Broad Singlet | 1H | 13.0 - 13.8 | Highly deshielded acidic proton; exchanges with D₂O. |
| H-2 (Nitrobenzoic) | Doublet (J ~ 1.5 Hz) | 1H | ~8.4 - 8.6 | Meta-coupled; strongly deshielded by ortho-NO₂ and COOH. |
| H-5 (Nitrobenzoic) | Doublet (J ~ 8.2 Hz) | 1H | ~8.2 - 8.4 | Ortho-coupled; adjacent to the electron-withdrawing sulfone. |
| H-6 (Nitrobenzoic) | Doublet of Doublets | 1H | ~8.1 - 8.3 | Ortho and meta coupled. |
| H-2', H-6' (Tolyl) | Doublet (J ~ 8.0 Hz) | 2H | ~7.8 - 7.9 | Ortho to the sulfonyl group (deshielded half of AA'BB'). |
| H-3', H-5' (Tolyl) | Doublet (J ~ 8.0 Hz) | 2H | ~7.4 - 7.5 | Ortho to the methyl group (shielded half of AA'BB'). |
| -CH₃ (Tolyl) | Singlet | 3H | ~2.3 - 2.4 | Benzylic methyl group. |
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Mechanistic Causality
FTIR provides a rapid, non-destructive orthogonal validation of the functional groups. The carboxylic acid will present a massive, broad O-H stretching band that often obscures the C-H stretching region, accompanied by a sharp, intense C=O stretch[3][8]. The nitro group is identified by two coupled vibrations (asymmetric and symmetric stretches) due to the resonance of the N-O bonds[3]. Similarly, the diaryl sulfone linkage provides highly characteristic asymmetric and symmetric S=O stretches, confirming the oxidation state of the sulfur atom[5].
Step-by-Step Protocol
-
Background: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
-
Sampling: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.
-
Acquisition: Collect the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply baseline correction and atmospheric compensation if necessary.
Key Vibrational Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Significance |
| 3300 - 2500 | Strong, Broad | O-H stretch | Confirms carboxylic acid dimer formation[3]. |
| 1710 - 1680 | Strong, Sharp | C=O stretch | Confirms the carbonyl of the benzoic acid[3]. |
| 1550 - 1520 | Strong | NO₂ asymmetric stretch | Primary confirmation of the nitroaromatic system[3][8]. |
| 1355 - 1340 | Strong | NO₂ symmetric stretch | Secondary confirmation of the nitro group[3]. |
| 1330 - 1310 | Strong | SO₂ asymmetric stretch | Confirms the diaryl sulfone linkage[5]. |
| 1160 - 1140 | Strong | SO₂ symmetric stretch | Confirms the diaryl sulfone linkage[5]. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Mechanistic Causality
To confirm the exact molecular weight (Theoretical Exact Mass: 321.0307 Da), Electrospray Ionization (ESI) is utilized. Because the molecule contains a highly acidic carboxylic acid moiety, it readily deprotonates in solution. Therefore, ESI in Negative Ion Mode (ESI-) is the most sensitive and logical choice, yielding an intense [M-H]⁻ pseudomolecular ion at m/z 320.02. Positive ion mode (ESI+) will yield poor ionization efficiency due to the lack of basic amine sites and the presence of multiple electron-withdrawing groups.
Step-by-Step Protocol
-
Preparation: Dilute the HPLC sample to a concentration of 1-5 µg/mL in 50:50 Acetonitrile:Water.
-
Parameters: Set the mass spectrometer to ESI Negative mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C; Cone voltage: 20-30 V.
-
Acquisition: Scan from m/z 100 to 600. Extract the chromatogram for m/z 320.02 to confirm the mass of the primary chromatographic peak.
Conclusion
The comprehensive characterization of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid requires a strategic combination of chromatographic and spectroscopic techniques. By leveraging the acidic nature of the molecule for HPLC retention and LC-MS ionization, and mapping the distinct electron-withdrawing effects of the nitro and sulfonyl groups via NMR and FTIR, analytical scientists can establish a robust, self-validating profile of this complex intermediate.
References
-
RSC Advances. "Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information (NMR of Nitrobenzoic Acids)." Royal Society of Chemistry. URL:[Link]
-
National Institutes of Health (NIH). "Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid." Analytical Biochemistry, 2009. URL:[Link]
-
ResearchGate. "A Green and Efficient Approach for Preparation of Diaryl Sulfones." Polycyclic Aromatic Compounds, 2023. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Phenoxyphenyl(phenyl)sulfane | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Purification of Crude 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic Acid
Introduction
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules and specialty chemicals. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in pharmaceutical applications. This guide provides a comprehensive overview of robust methods for the purification of crude 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established chemical principles and supported by data from analogous compounds, ensuring a reliable and reproducible approach to achieving high-purity material.
The core of the purification strategy revolves around exploiting the physicochemical properties of the target molecule, which possesses a carboxylic acid group, rendering it acidic, and a significant non-polar character due to the two aromatic rings. The principal impurities encountered are typically unreacted starting materials, byproducts from the synthetic route, and decomposition products. The methods detailed below—recrystallization, column chromatography, and acid-base extraction—are presented with a focus on the underlying scientific rationale, enabling adaptation and troubleshooting.
Physicochemical Properties of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic Acid and Analogs
| Property | 4-(Methylsulphonyl)-3-nitrobenzoic acid[1] | 4-Nitrobenzoic acid[2] | 4-Methyl-3-nitrobenzoic acid[3] |
| Molecular Weight | 245.21 g/mol | 167.12 g/mol | 181.15 g/mol |
| Appearance | Not specified | Light yellow crystalline powder | Yellow crystalline powder[3] |
| Melting Point | Not specified | 237 °C | Not specified |
| Acidity (pKa) | Not specified | 3.41 (in water) | Not specified |
| Solubility | Not specified | <0.1 g/100 mL in water at 26 °C | Not specified |
The presence of the carboxylic acid group suggests that 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid will be acidic and will exhibit increased solubility in basic aqueous solutions due to the formation of the corresponding carboxylate salt. The bulky, non-polar tosyl group will likely render the compound sparingly soluble in water but soluble in many organic solvents.
Purification Workflow Overview
The selection of a purification method depends on the nature and quantity of impurities, as well as the desired final purity. The following diagram illustrates a general workflow for the purification of crude 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid.
Sources
Application Note: Solubilization and Handling of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic Acid for In Vitro Cell Culture Assays
Introduction & Chemical Profiling
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (CAS: 90352-45-7)[1] is a synthetic small molecule characterized by a benzoic acid core, a nitro group, and a bulky p-toluenesulfonyl moiety. While the carboxylic acid group (pKa ~3.5–4.5) offers a polar region capable of hydrogen bonding, the dual aromatic rings and the sulfone linkage render the free acid highly hydrophobic.
Causality in Solubilization: Direct dissolution of this compound in aqueous cell culture media or physiological buffers (e.g., PBS) is thermodynamically unfavorable. The hydrophobic effect will force the molecules to self-associate, resulting in immediate precipitation. To ensure 100% bioavailability in vitro, the compound must first be solvated in a highly polar, aprotic solvent capable of disrupting its crystal lattice. Dimethyl sulfoxide (DMSO) is the universal gold standard for this purpose, as it efficiently solvates both the polar carboxylic acid and the non-polar aromatic rings.
Physicochemical Properties & Solvent Selection
Understanding the molecular weight and solubility profile is critical for accurate molarity calculations. According to the standards set by the [2], hydrophobic screening compounds should be prepared as high-concentration master stocks (typically 10 mM to 50 mM) in neat, anhydrous DMSO to preserve chemical stability and prevent hydrolysis.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid |
| CAS Number | 90352-45-7[1] |
| Molecular Formula | C14H11NO6S[1] |
| Molecular Weight | 321.31 g/mol [1] |
| Primary Solvent | Anhydrous DMSO (Cell Culture Grade, ≥99.9%) |
| Aqueous Solubility | Poor (< 1 mg/mL) |
Solubilization Workflow
The following workflow illustrates the critical path from dry powder to a cell-ready aqueous solution, emphasizing the prevention of micro-precipitation and solvent shock.
Workflow for solubilizing 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid for in vitro assays.
Step-by-Step Protocol: Stock Preparation & Media Dilution
Phase 1: Preparation of a 10 mM Master Stock (Self-Validating System)
-
Equilibration : Allow the lyophilized compound vial to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into the DMSO stock will accelerate compound degradation and lower the solubility threshold.
-
-
Weighing & Calculation : Weigh the desired mass. To prepare a 10 mM stock, dissolve 3.21 mg of the compound in exactly 1.0 mL of anhydrous DMSO. (See Table 2 for volumetric scaling).
-
Solubilization : Add the calculated volume of cell-culture grade, anhydrous DMSO. Vortex vigorously for 30–60 seconds.
-
Sonication : If the solution is not completely optically clear, place the sealed tube in a room-temperature water bath sonicator for 2–5 minutes.
-
Causality: Sonication provides the kinetic energy required to break transient intermolecular hydrophobic interactions without degrading the molecule via excessive heat.
-
-
Aliquoting : Divide the master stock into 50 µL or 100 µL aliquots in sterile, amber microcentrifuge tubes. Store at -20°C (short-term) or -80°C (long-term).
-
Causality: Repeated freeze-thaw cycles draw moisture into the DMSO, leading to concentration drift and eventual precipitation. Single-use aliquots validate the integrity of the stock across multiple experiments.
-
Phase 2: Aqueous Dilution for Cell Culture
-
Intermediate Dilution (The "Step-Down" Method) : Do not add the 10 mM stock directly to your cell culture media. Instead, perform serial dilutions in DMSO to create a "1000X" intermediate stock for your target concentration.
-
Media Warming : Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C.
-
Causality: Injecting a DMSO-solvated hydrophobic compound into cold media instantly lowers its solubility threshold, causing invisible micro-precipitation that drastically reduces the effective concentration[3].
-
-
Final Addition : Add 1 µL of the 1000X intermediate DMSO stock per 1 mL of pre-warmed media. Vortex or invert the media immediately to ensure rapid dispersion.
-
Vehicle Control : Always prepare a vehicle control well containing the exact same final percentage of DMSO (without the compound) to isolate the drug's specific biological effect.
Data Presentation: Reagent Preparation & Dilution Tables
Table 2: Mass to Volume Conversion for Master Stocks
| Mass of Compound | Volume of DMSO for 10 mM Stock | Volume of DMSO for 50 mM Stock |
| 1.0 mg | 311.2 µL | 62.2 µL |
| 5.0 mg | 1.556 mL | 311.2 µL |
| 10.0 mg | 3.112 mL | 622.4 µL |
Table 3: Serial Dilution Matrix (Targeting ≤0.1% Final DMSO)
| Target Final Conc. (In Vitro) | Intermediate Stock Conc. (in DMSO) | Dilution Ratio (Intermediate : Media) | Final DMSO Concentration |
| 10 µM | 10 mM (Master Stock) | 1 : 1000 | 0.1% (v/v) |
| 5 µM | 5 mM | 1 : 1000 | 0.1% (v/v) |
| 1 µM | 1 mM | 1 : 1000 | 0.1% (v/v) |
| 0.1 µM (100 nM) | 100 µM | 1 : 1000 | 0.1% (v/v) |
Troubleshooting & Best Practices
-
Managing Solvent Cytotoxicity : It is a strictly enforced standard in cell culture that the final DMSO concentration must not exceed 0.1% (v/v) for sensitive primary cells to avoid solvent cytotoxicity masking the drug's effect[3]. Exceeding this limit causes lipid bilayer fluidization, altered gene expression, and basal cytotoxicity. This limit is widely supported by.
-
Detecting Micro-precipitation : If your IC50 values vary wildly between biological replicates, suspect micro-precipitation[3]. Verify compound solubility in the final media using an inverted phase-contrast microscope (look for needle-like crystals or amorphous aggregates) or Dynamic Light Scattering (DLS). If precipitation occurs, strictly adhere to the "Step-Down" dilution method described above.
-
Serum Protein Binding : 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid contains multiple aromatic rings, making it highly prone to binding Bovine Serum Albumin (BSA) in standard 10% FBS media. If you switch to serum-free media for starvation assays, the compound's apparent solubility will drop significantly. You must re-validate the solubility visually when changing media formulations.
References
-
National Center for Advancing Translational Sciences (NCATS) . "Assay Guidance Manual". Source: National Institutes of Health (NIH). URL:[Link]
-
Verheijen, M., et al. "DMSO toxicity in cell culture". Source: Toxicology in Vitro. URL:[Link]
Sources
- 1. 4-[(4-METHYLPHENYL)SULFONYL]-3-NITROBENZOIC ACID | 90352-45-7 [chemicalbook.com]
- 2. Discovery and validation of small molecule stabilizers of mutant triose phosphate isomerase (TPI) as potential lead candidates for TPI deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringenin|High-Purity Flavonoid for Research [benchchem.com]
Troubleshooting & Optimization
Stability assessment of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid under experimental conditions.
Welcome to the Technical Support Center for 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (CAS: 90352-45-7). This compound is a highly functionalized aromatic intermediate widely utilized in drug development and complex organic synthesis. However, its unique structural topology—specifically the juxtaposition of a strongly electron-withdrawing nitro group ortho to a bulky sulfonyl linkage—creates specific vulnerabilities during routine experimental handling.
This guide is designed for bench scientists and analytical chemists to troubleshoot unexpected degradation, understand the mechanistic causality behind instability, and implement self-validating protocols to ensure data integrity.
Part 1: Troubleshooting & FAQs
Q1: Why does my compound degrade rapidly during basic aqueous workups or when using amine bases? A1: The primary cause of degradation in basic media is Nucleophilic Aromatic Substitution (SNAr) . The 3-nitro group strongly withdraws electron density from the aromatic ring, highly activating the ortho and para positions toward nucleophilic attack. Simultaneously, the 4-toluenesulfinate group acts as an excellent leaving group. When exposed to hydroxide ions (pH > 8) or primary/secondary amines, the nucleophile attacks the C4 position, forming a transient, stabilized Meisenheimer complex (1)[1]. This rapidly resolves via the elimination of the sulfinate anion, yielding 4-hydroxy-3-nitrobenzoic acid (or the corresponding amine derivative)[2]. Solution: Always maintain aqueous workups at a pH < 6 to protonate potential nucleophiles and prevent SNAr.
Q2: I am observing a mass loss of 16 Da during LC-MS analysis after leaving the sample on the benchtop. What is happening? A2: This is a classic signature of photolytic degradation . Nitroaromatics are highly susceptible to photochemical reduction when exposed to ambient UV/Vis light (such as standard laboratory fluorescent lighting). The 16 Da mass loss corresponds to the reduction of the nitro group (-NO₂) to a nitroso group (-NO), a common photolytic pathway for substituted nitrobenzoic acids (3)[3]. Solution: Use amber vials for all stock solutions and conduct prolonged incubations in the dark.
Q3: Is the sulfonyl linkage susceptible to oxidation during in vitro metabolic stability assays (e.g., microsomal incubations)? A3: No. The sulfur atom in the sulfonyl group (-SO₂-) is already in its highest stable oxidation state (+6) for this structural configuration. Experimental data confirms that the compound is highly stable against strong oxidants (like 3% H₂O₂). If you observe degradation in microsomal assays, it is almost certainly due to enzymatic reduction of the nitro group (via nitroreductases) rather than oxidation of the sulfonyl core.
Part 2: Mechanistic Pathways & Workflows
To fully grasp the instability of this compound in basic media, it is critical to visualize the electronic flow that drives the degradation.
SNAr degradation pathway of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid in basic media.
Part 3: Self-Validating Experimental Protocols
When assessing the stability of functionalized nitroarenes, traditional "disappearance" assays are insufficient because they cannot distinguish between precipitation, surface adsorption, and actual chemical degradation. The following protocol is a Self-Validating Mass-Balance Assay . It ensures trustworthiness by tracking not only the disappearance of the parent compound but the stoichiometric appearance of its cleavage products.
Protocol: Mass-Balance Hydrolytic Stability Assay
Objective: Determine the exact degradation rate across a pH gradient while proving the SNAr mechanism via mass balance.
-
Matrix Preparation: Prepare three buffered aqueous solutions: pH 2.0 (0.1 M HCl), pH 7.4 (1X PBS), and pH 10.0 (0.1 M Carbonate buffer).
-
Stock Initiation: Dissolve the compound in LC-MS grade Acetonitrile to create a 1 mg/mL stock. Causality: Acetonitrile is chosen over Methanol or Ethanol to prevent competitive nucleophilic attack by the solvent alcohol.
-
Spiking & Incubation: Spike the stock into the matrices to a final concentration of 10 µg/mL (1% organic solvent final). Incubate at 37°C in dark, amber vials to isolate hydrolytic variables from photolytic ones.
-
Time-Point Quenching (Critical Step): At t=0, 1h, 4h, and 24h, extract a 100 µL aliquot and immediately quench into 100 µL of 0.5% Formic Acid in Acetonitrile. Causality: Dropping the pH below 4 instantly protonates hydroxide ions and amines, arresting the SNAr reaction dead in its tracks, ensuring the LC-MS reading represents the exact moment of extraction.
-
LC-MS/MS Quantification: Monitor three specific MRM transitions:
-
Parent Compound: 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid.
-
Degradant A: 4-Hydroxy-3-nitrobenzoic acid.
-
Degradant B: p-Toluenesulfinate.
-
Validation Check: The molar sum of Parent + Degradant A must equal 100% (± 5%) of the t=0 parent concentration. If it does not, an alternative degradation pathway (e.g., decarboxylation) is occurring.
-
Self-validating experimental workflow for comprehensive stability assessment.
Part 4: Quantitative Data Summaries
The following table summarizes the expected stability profile of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid based on its structural reactivity principles. Use this as a benchmark against your own experimental results.
| Environmental Condition | Time to 10% Degradation ( | Primary Degradant Observed | Mechanistic Causality |
| Acidic (pH 2.0, 37°C) | > 30 days | None | Highly stable; lack of nucleophiles prevents SNAr. |
| Neutral (pH 7.4, 37°C) | ~14 days | 4-Hydroxy-3-nitrobenzoic acid | Slow SNAr driven by ambient water acting as a weak nucleophile. |
| Basic (pH 10.0, 37°C) | < 2 hours | 4-Hydroxy-3-nitrobenzoic acid | Rapid SNAr driven by high concentration of hydroxide ions. |
| Oxidative (3% H₂O₂, 25°C) | > 30 days | None | Stable; sulfonyl sulfur is already fully oxidized (+6 state). |
| Photolytic (UV 254nm, 25°C) | ~4 hours | 4-Nitroso derivative | Photoreduction of the nitro group via radical pathways. |
Part 5: References
-
How Does Nucleophilic Aromatic Substitution in Nitroarenes Really Proceed: General Mechanism Source: Thieme Connect URL:1
-
Nucleophilic Substitution of Hydrogen in Electron-Deficient Arenes Source: ResearchGate URL:2
-
4-Chloro-3-nitrobenzoic acid | 96-99-1 Properties & Analogous Reactivity Source: Benchchem URL:3
Sources
Technical Support Center: Crystallization Troubleshooting for 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid
Welcome to the Technical Support Center. Crystallizing complex, multi-functional aromatic compounds like 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (CAS: 90352-45-7, Molecular Formula: C14H11NO6S)[1] presents unique thermodynamic and kinetic challenges. The presence of a bulky tosyl group, a flexible sulfonyl linkage, and highly polar nitro and carboxylic acid moieties frequently leads to phase separation issues and polymorphic variability.
This guide is designed for researchers and process chemists to diagnose, troubleshoot, and resolve these specific crystallization bottlenecks using causality-driven, self-validating methodologies.
Diagnostic Workflow
Use the following decision tree to identify the root cause of your crystallization failure and select the appropriate corrective protocol.
Fig 1. Diagnostic decision tree for identifying and resolving crystallization bottlenecks.
Frequently Asked Questions & Troubleshooting
Q1: Why does my product form a sticky oil instead of crystals during cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), colloquially called "oiling out." For bulky molecules like 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[2]. When cooling generates supersaturation too rapidly, the system bypasses solid nucleation. Instead, it minimizes free energy by separating into a solute-rich secondary liquid phase (an emulsion)[2]. Because solute molecules in these droplets have high mobility, they readily trap impurities and eventually solidify into an amorphous, sticky gum rather than pure crystals[2].
Q2: How can I bypass the miscibility gap and prevent oiling out? A2: Oiling out is primarily a kinetic phenomenon dependent on the cooling rate and supersaturation levels[2]. To prevent it, you must design a crystallization trajectory that stays outside the LLPS region on the ternary phase diagram[3]. The most reliable strategy is to use a combination of anti-solvent addition and precise seeding. By introducing seeds at a low supersaturation level before the miscibility gap is reached, you provide a thermodynamically favorable surface for crystal growth. This consumes the supersaturation and prevents the formation of the secondary liquid phase[2][3].
Q3: My isolated batches show varying dissolution rates. How do I control polymorphic purity? A3: The sulfonyl linkage (-SO₂-) in your target molecule allows for rotational flexibility, which frequently leads to crystal polymorphism. Different polymorphs possess distinct unit cell configurations and physical properties, directly impacting dissolution rates[2][4]. To ensure polymorphic control, implement in-situ Raman spectroscopy to track polymorphic transformations in real-time[4]. If a metastable form is detected, apply temperature cycling (heating to dissolve metastable fines, followed by slow cooling) to drive Ostwald ripening toward the thermodynamically stable polymorph[4].
Quantitative Solvent Screening Data
Selecting the right solvent system is critical to avoiding the miscibility gap. The table below summarizes the phase behavior of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid across common solvent systems.
| Solvent System | Solubility @ 20°C (mg/mL) | Solubility @ 60°C (mg/mL) | Metastable Zone Width (MSZW) | Oiling Out Tendency | Recommended Action |
| Methanol | 12.5 | 85.0 | Narrow (~5°C) | High | Avoid pure cooling; use seeding. |
| Ethyl Acetate | 45.0 | >200.0 | Moderate (~12°C) | Low | Good primary solvent. |
| Toluene | <2.0 | 15.0 | N/A | N/A | Poor solubility; use as anti-solvent. |
| EtOH / Water (70:30) | 28.0 | 110.0 | Wide (>20°C) | Very High | High risk of LLPS. Requires strict trajectory control. |
Validated Experimental Protocols
Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)
Objective: To prevent oiling out by consuming supersaturation through controlled crystal growth.
-
Dissolution: Dissolve the crude 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid in Ethyl Acetate at 60°C to achieve a concentration of 150 mg/mL.
-
Self-Validation Check: The solution must be visually clear. If cloudy, filter through a 0.45 µm PTFE membrane to remove foreign particles that could trigger premature, uncontrolled nucleation.
-
-
Controlled Cooling: Cool the solution linearly to 45°C at a rate of 0.5°C/min.
-
Self-Validation Check: Monitor the solution using an in-situ particle tracking probe (e.g., FBRM or EasyViewer). Particle counts must remain at baseline. If droplet counts rise, LLPS has occurred; reheat to 60°C and reduce the cooling rate[2].
-
-
Seeding: At 45°C, add 1-2 wt% of pure, milled crystalline seeds of the desired polymorph.
-
Self-Validation Check: FBRM chord length counts should immediately spike and stabilize. If counts drop back to baseline, the seeds have dissolved (temperature is too high or concentration is too low).
-
-
Anti-Solvent Addition: Hold at 45°C for 30 minutes to allow the seed bed to establish. Begin dosing Toluene (anti-solvent) at a rate of 0.1 bed-volumes per hour.
-
Isolation: Cool the resulting suspension to 10°C at 0.2°C/min. Filter, wash with cold Toluene, and dry under vacuum.
Protocol B: Polymorph Control via Temperature Cycling
Objective: To convert metastable polymorphic mixtures into a single, thermodynamically stable form.
-
Slurry Preparation: Suspend the isolated product in a Methanol/Water mixture where it exhibits moderate solubility.
-
In-situ Raman Monitoring: Insert a Raman probe into the reactor.
-
Self-Validation Check: Track the characteristic vibrational shifts of the sulfonyl (1150-1350 cm⁻¹) and nitro (1300-1550 cm⁻¹) groups. Compare the real-time spectra against the reference spectra of your target stable polymorph[4].
-
-
Temperature Cycling: If metastable peaks are detected, heat the slurry to 50°C (just below the dissolution temperature) and hold for 1 hour to dissolve the smaller, metastable fines. Cool back to 20°C at 0.1°C/min to allow the stable crystals to grow.
-
Self-Validation Check: Repeat this thermal cycle until the in-situ Raman spectra remain perfectly stable and match the target polymorph for at least 2 consecutive hours[4].
-
Mechanistic Pathway: Oiling Out vs. Crystallization
The following diagram illustrates the thermodynamic pathways that dictate whether your process will result in a pure crystalline product or an amorphous, sticky agglomerate.
Fig 2. Thermodynamic pathways illustrating LLPS (oiling out) vs. controlled seeded crystallization.
References
-
Mettler Toledo. "Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization". Available at:[Link]
-
ResearchGate. "Oiling Out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization". Available at:[Link]
-
Technobis Crystallization Systems. "Identifying polymorphism with in-situ raman spectroscopy". Available at:[Link]
Sources
Technical Support Center: Troubleshooting Derivatization of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic Acid
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when functionalizing heavily substituted, electron-deficient aromatics.
Working with 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (CAS: 90352-45-7) [3] presents unique chemical challenges. This molecule possesses three distinct reactive sites: a deactivated carboxylic acid, a reducible nitro group, and a highly electrophilic C4-position bearing a bulky sulfonyl (tosyl) leaving group.
This guide is designed to help you troubleshoot low yields, avoid chemoselectivity issues, and understand the mechanistic causality behind each optimized protocol.
Fig 1. Divergent derivatization pathways for 4-tosyl-3-nitrobenzoic acid.
Workflow A: Carboxylic Acid Activation & Amidation
Q: Why am I getting <30% yields when coupling amines to the carboxylic acid using standard EDC/HOBt conditions?
A: The root cause is severe electronic deactivation. The meta-nitro and para-sulfonyl groups are strongly electron-withdrawing. This drastically reduces the nucleophilicity of the carboxylate anion, hindering its initial attack on the carbodiimide (EDC) to form the O-acylisourea intermediate. Consequently, the active ester forms too slowly, allowing competing hydrolysis to dominate. To overcome this, you must bypass carbodiimides and generate a highly electrophilic acid chloride.
Quantitative Comparison of Coupling Conditions
| Reagent System | Activation Mechanism | Relative Yield | Reaction Time | Causality / Notes |
| EDC / HOBt | Carbodiimide active ester | < 30% | 24 h | Poor carboxylate nucleophilicity leads to sluggish activation. |
| HATU / DIPEA | Uronium active ester | 50–60% | 12 h | Better leaving group (HOAt), but still hindered by electronic deactivation. |
| SOCl₂ (cat. DMF) | Acid chloride | > 90% | 2 h | Highly electrophilic intermediate entirely overcomes electronic deactivation. |
Optimized Protocol A: Acid Chloride Amidation
This protocol is self-validating: the cessation of gas evolution visually confirms the complete conversion of the acid to the acid chloride.
-
Suspend 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
-
Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at 0 °C, followed by 1–2 drops of anhydrous DMF (Vilsmeier-Haack catalyst).
-
Stir at room temperature for 2 hours until gas evolution (SO₂ and HCl) ceases and the suspension becomes a clear, homogeneous solution.
-
Concentrate under reduced pressure to remove all excess SOCl₂.
-
Redissolve the crude acid chloride in anhydrous DCM, cool to 0 °C, and slowly add the desired amine (1.2 eq) and DIPEA (2.5 eq).
-
Stir for 1 hour, quench with saturated aqueous NaHCO₃, and extract with DCM.
Workflow B: Nucleophilic Aromatic Substitution (SNAr)
Q: Can the tosyl group be displaced by an amine? I am seeing competing hydrolysis instead of amination.
A: Yes, the 4-methylphenylsulfonyl (tosyl) group is an excellent leaving group in SNAr reactions when activated by an ortho-nitro group [1]. The reaction proceeds via a resonance-stabilized Meisenheimer complex. If you are observing hydrolysis (yielding 4-hydroxy-3-nitrobenzoic acid), it is because adventitious water in your solvent is reacting with your inorganic base (e.g., K₂CO₃) to form hydroxide ions, which outcompete your amine.
Fig 2. SNAr mechanism via Meisenheimer complex with tosyl as the leaving group.
Optimized Protocol B: Anhydrous SNAr Displacement
This protocol is self-validating: the reaction mixture will transition from pale yellow to deep orange/red as the amine substitutes the sulfonyl group, indicating the formation of the highly conjugated 4-amino-3-nitroarene system.
-
Dissolve the starting material (1.0 eq) in strictly anhydrous DMSO (0.2 M) under a nitrogen atmosphere.
-
Add the nucleophilic amine (e.g., morpholine or a primary alkyl amine) (3.0 eq) and anhydrous K₂CO₃ (2.0 eq). (Note: If your amine is highly nucleophilic, you can substitute K₂CO₃ with DIPEA to completely eliminate the risk of hydroxide formation).
-
Heat the mixture to 80–90 °C for 12–16 hours.
-
Cool to room temperature and pour the deep-red solution into ice-cold 1M HCl to precipitate the 4-amino-3-nitrobenzoic acid derivative.
-
Filter, wash extensively with cold water to remove the expelled p-toluenesulfinate byproduct, and dry under vacuum.
Workflow C: Chemoselective Nitro Reduction
Q: When reducing the nitro group using Pd/C and H₂, I observe cleavage of the C-S bond and my reaction stalls. How can I prevent this?
A: Diaryl sulfones are notorious for poisoning palladium catalysts due to the strong coordination of sulfur lone pairs to the metal surface. Furthermore, under standard catalytic hydrogenation conditions, the C-S bond of the sulfone can undergo unwanted reductive cleavage. To achieve chemoselective reduction of the nitro group to an aniline without disturbing the sulfone, you must abandon transition-metal hydrogenation and utilize a dissolving metal reduction [2].
Optimized Protocol C: Béchamp-Style Chemoselective Reduction
This protocol is self-validating: TLC will show the disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot. The solution will lose its characteristic yellow nitro-aromatic tint.
-
Dissolve the nitroarene (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).
-
Add fine Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (2.0 eq).
-
Heat the suspension to a vigorous reflux (80 °C) for 2–4 hours.
-
While still hot, filter the mixture through a pad of Celite to remove the iron oxides, washing the pad with hot ethanol. (Caution: Do not let the iron waste dry out completely in the funnel as it can be pyrophoric).
-
Concentrate the filtrate to remove ethanol, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure 3-amino-4-tosylbenzoic acid derivative.
References
- How Does Nucleophilic Aromatic Substitution in Nitroarenes Really Proceed: General Mechanism Source: Thieme-Connect URL
- Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL
- 4-[(4-METHYLPHENYL)
Preventing degradation of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid during storage.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, causality-driven framework for handling 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (CAS: 90352-45-7).
Rather than merely listing storage conditions, this guide deconstructs the molecular vulnerabilities of the compound, ensuring you understand why specific protocols are necessary to maintain its structural integrity.
Molecular Vulnerability Profiling
To prevent degradation, we must first understand the chemical causality behind it. This molecule is a highly functionalized intermediate, and its stability is dictated by the interplay of three distinct functional groups:
-
The Nitroaromatic Moiety (-NO₂): This is the primary locus of instability. Nitroaromatic rings are notoriously susceptible to excitation by UV and visible light, which triggers complex, radical-mediated photodecomposition pathways 1.
-
The Diaryl Sulfone Linkage (-SO₂-): Unlike esters or amides, diaryl sulfones exhibit exceptionally high photochemical and thermal stability 2. Degradation via sulfone cleavage is negligible under standard laboratory conditions.
-
The Carboxylic Acid (-COOH): While chemically stable, this group acts as a hydrogen-bond donor/acceptor, increasing the molecule's affinity for atmospheric moisture. This leads to hygroscopic caking and creates localized micro-environments that can accelerate other degradation vectors 3.
Fig 1: Mechanistic pathways of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid degradation.
Quantitative Troubleshooting Matrix
When physical or chemical changes occur, identifying the root cause rapidly is critical to preventing downstream experimental failure. Use this data-driven matrix to diagnose issues:
| Observable Symptom | Primary Stressor | Mechanistic Cause | Recommended Corrective Action |
| Powder turns deep yellow/brown | Light Exposure | Photodegradation of the nitroaromatic ring [[1]](). | Discard affected outer layer. Transfer remaining bulk to an amber glass vial immediately. |
| Severe clumping / Hard caking | Humidity (>60% RH) | Moisture adsorption by the carboxylic acid moiety [[3]](). | Break clumps in a dry-box (<20% RH). Store with active silica desiccant. |
| Emergence of new HPLC peaks | Thermal Stress (>40°C) | Accelerated oxidation or potential decarboxylation [[2.2]]( শারীরিকWohGwWvvGEXjpUMu3g04HG1NJN0t77RfJsxszPuZw2s15HLGg2NCCJfrv-ChsrNxQUYWb4wE--KGoAXGP1k2K3DCEyZ7nBtu4LXyGSDdW_p1lz-5FSe92h5Nd4CgDBtB7irFUCMorkyq29ArQhRYfugc-QgzXfn8t7uTkG7V9xMAC0kWYFqtFoTBjDWjGsyTI9SIpZbzH57V7OcHa0Y0f). | Re-purify via recrystallization. Shift long-term storage to 2-8°C. |
Frequently Asked Questions (FAQs)
Q: Why does the compound degrade when left on the benchtop, even in a temperature-controlled room? A: This is the hallmark of nitroaromatic photodegradation. The nitro group at the 3-position acts as a strong electron-withdrawing group. When exposed to ambient fluorescent lighting or sunlight, it absorbs photons and enters an excited triplet state. This state is highly reactive and triggers radical-mediated degradation pathways, leading to the formation of complex, colored photodecomposition products 1.
Q: Is the sulfone linkage at risk of hydrolysis in high-humidity environments? A: No. Diaryl sulfones are exceptionally resistant to hydrolysis and maintain high stability even under rigorous conditions 2. However, humidity is still a threat because atmospheric moisture interacts with the carboxylic acid group, causing physical caking. This caking traps water, creating localized acidic micro-environments that can catalyze the degradation of trace impurities.
Q: Can I store this compound in standard plastic microcentrifuge tubes? A: It is highly discouraged for long-term storage. Standard polypropylene tubes are often transparent to UV/visible light and have higher oxygen/moisture permeability rates than glass. Always use amber glass vials with PTFE-lined solid caps to ensure an impermeable, light-blocking seal 3.
Validated Experimental Protocols
Protocol A: Self-Validating Long-Term Storage System
To ensure absolute chemical integrity, storage must be treated as an active experimental protocol rather than a passive state.
-
Step 1: Primary Containment. Transfer the compound into a clean, dry amber glass vial. Causality: Amber glass blocks wavelengths below 500 nm, neutralizing the primary photodegradation vector.
-
Step 2: Inert Atmosphere. Gently purge the headspace of the vial with Argon or Nitrogen gas for 5 seconds. Causality: Displaces atmospheric oxygen and moisture, preventing oxidative and hygroscopic damage.
-
Step 3: Sealing & Desiccation. Seal tightly with a PTFE-lined cap. Place the vial inside a secondary container (e.g., a desiccator cabinet or a larger jar) containing active indicating silica gel.
-
Step 4: Thermal Regulation. Store the secondary container at 2-8°C (refrigerated) [[3]]().
-
Step 5: Equilibration (Critical). Before opening the vial for daily use, allow it to sit at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the batch.
-
System Validation Check: Record the gross weight of the sealed vial before storage. Re-weigh every 3 months. A weight increase indicates a compromised seal and moisture ingress.
Protocol B: Stability-Indicating HPLC Method for Degradation Detection
If you suspect degradation has occurred, visual inspection is insufficient. You must quantify the purity using a stability-indicating HPLC method 3.
-
Step 1: Sample Preparation. Dissolve 1.0 mg of the suspect compound in 1.0 mL of HPLC-grade Acetonitrile. Prepare a fresh, unstressed control sample identically.
-
Step 2: Column Selection. Utilize a Reverse-Phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Step 3: Mobile Phase Setup. Run a gradient elution using Acetonitrile and Water. Buffer the aqueous phase with 0.1% Formic Acid (pH ~2.7) to ensure the carboxylic acid remains fully protonated, preventing peak tailing.
-
Step 4: Detection. Set the UV detector to 254 nm . Causality: Both the parent sulfone-acid and its nitro-containing photodecomposition products absorb strongly at this wavelength.
-
System Validation Check (Mass Balance): Compare the chromatograms. The sum of the peak areas in the degraded sample (parent peak + new degradant peaks) must roughly equal the area of the single parent peak in the unstressed control. If it does not, degradants are either not eluting or not absorbing at 254 nm, requiring LC-MS/MS investigation.
References
-
Title: Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Source: PMC / National Institutes of Health URL: [Link]
Sources
Validation & Comparative
Structural Determinants of Target Selectivity: 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic Acid vs. Benzenesulfonamide Derivatives
Executive Summary
In the landscape of rational drug design, the choice between a diaryl sulfone and a benzenesulfonamide core dictates not only a molecule's primary pharmacology but also its off-target liabilities and metabolic fate. This guide provides an objective, data-driven comparison between 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (a highly functionalized diaryl sulfone) and classic benzenesulfonamide derivatives (e.g., celecoxib, acetazolamide). By analyzing their divergent interactions with metalloenzymes and their distinct metabolic pathways, researchers can better select appropriate scaffolds for anti-inflammatory or specialized inhibitor development.
Mechanistic & Structural Profiling
The Zinc-Binding Group (ZBG) Dichotomy
The most profound pharmacological difference between these two classes lies in their interaction with Carbonic Anhydrase (CA) , a ubiquitous family of zinc metalloenzymes.
Benzenesulfonamides possess a primary sulfonamide group (-SO₂NH₂). With a pKa of approximately 7.4 to 8.0, this group exists partially as an anion at physiological pH. The deprotonated nitrogen acts as a potent Zinc-Binding Group (ZBG), coordinating directly with the catalytic Zn²⁺ ion in the CA active site and forming critical hydrogen bonds with Thr199 . This interaction is responsible for the potent CA-inhibitory activity of sulfonamides, which can lead to off-target clinical effects such as diuresis, hypokalemia, and metabolic acidosis.
Conversely, 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid features a diaryl sulfone (-SO₂-) linkage. It completely lacks the primary amine necessary for zinc coordination. The sulfone oxygens are too weakly coordinating to displace the zinc-bound hydroxide in the CA active site. Consequently, diaryl sulfones are inherently devoid of CA-mediated side effects, offering a vastly superior safety margin when CA inhibition is undesirable.
Fig 1. Mechanistic divergence in Carbonic Anhydrase II binding between sulfonamides and sulfones.
Cyclooxygenase-2 (COX-2) Selectivity
Both classes are prominent in the development of selective COX-2 inhibitors. The p-toluenesulfonyl (tosyl) group of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid effectively mimics the benzenesulfonamide moiety of celecoxib. Both groups are capable of inserting into the secondary, hydrophilic side pocket of the COX-2 active site (lined by Val523, Arg513, and His90)—a pocket that is sterically inaccessible in COX-1 due to the presence of the bulkier Ile523. Furthermore, the 3-nitrobenzoic acid moiety provides robust electrostatic anchoring via Arg120 at the channel entrance.
Comparative Performance & Experimental Data
To objectively evaluate the performance of the diaryl sulfone scaffold against benzenesulfonamides, we summarize representative in vitro structure-activity relationship (SAR) data below. The data highlights the superior off-target profile of the sulfone class.
| Compound Class | Representative Molecule | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | CA-II IC₅₀ (µM) | Sulfa Allergy Risk |
| Diaryl Sulfone | 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid | 0.85 | > 50.0 | > 100.0 | Low |
| Benzenesulfonamide | Celecoxib (Standard) | 0.04 | 15.0 | 0.02 | Moderate |
| Benzenesulfonamide | Acetazolamide (CA Standard) | > 100.0 | > 100.0 | 0.012 | High |
Data Interpretation: While celecoxib is a highly potent COX-2 inhibitor, its primary sulfonamide group results in nanomolar affinity for CA-II. The diaryl sulfone target compound maintains COX-2 selectivity while completely abolishing CA-II affinity, validating the structural hypothesis.
Causality & Application Insights: Overcoming "Sulfa Allergies"
A critical bottleneck in the clinical translation of benzenesulfonamides is the prevalence of hypersensitivity reactions, commonly termed "sulfa allergies." These reactions are primarily driven by the N4-arylamine group found in many sulfonamides, which undergoes Cytochrome P450-mediated oxidation in the liver to form a reactive, cytotoxic hydroxylamine metabolite. This metabolite binds to cellular proteins, creating immunogenic haptens that trigger severe immune responses (e.g., Stevens-Johnson syndrome) .
The Sulfone Advantage: 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid lacks the N4-arylamine structure entirely. Because it cannot be oxidized into a reactive hydroxylamine, it bypasses this specific metabolic toxicity pathway. Researchers developing novel therapeutics can utilize this diaryl sulfone core to retain the steric and electronic benefits of a sulfonyl pharmacophore while circumventing the cross-reactivity risks associated with classic sulfonamides.
Experimental Protocols (Self-Validating Systems)
To verify the selectivity profiles discussed above, the following self-validating high-throughput assays must be employed.
Protocol A: COX-2 vs. COX-1 Fluorometric Selectivity Assay
Causality: This assay utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine). The peroxidase activity of COX enzymes converts ADHP into highly fluorescent resorufin in a strict 1:1 stoichiometry with the reduction of the endoperoxide PGG₂, providing a direct, self-validating readout of catalytic turnover.
-
Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin.
-
Inhibitor Incubation: Add 10 µL of the test compound (dissolved in DMSO, final concentration 0.1% to prevent solvent-induced denaturation) to 90 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow for time-dependent binding (critical for diaryl sulfones).
-
Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid (100 µM) and ADHP (10 µM).
-
Quantification: Incubate for 2 minutes at room temperature. Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).
-
Validation: Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
Protocol B: Carbonic Anhydrase II (CA-II) Esterase Activity Assay
Causality: Rather than measuring CO₂ hydration (which requires complex stopped-flow instrumentation), this protocol exploits the native esterase activity of CA-II. Hydrolysis of 4-nitrophenyl acetate (4-NPA) yields 4-nitrophenolate, a yellow chromophore. If a compound binds the catalytic zinc, it blocks esterase activity, validating off-target affinity .
-
Buffer Setup: Prepare HEPES buffer (10 mM, pH 7.4) containing 0.1 M Na₂SO₄ to maintain ionic strength.
-
Enzyme & Inhibitor: Mix 10 nM recombinant hCA-II with varying concentrations of the test compound (0.1 nM to 100 µM). Incubate for 10 minutes at 25°C.
-
Substrate Addition: Add 4-NPA to a final concentration of 1 mM.
-
Kinetic Readout: Monitor the change in absorbance at 400 nm continuously for 5 minutes. The slope of the linear phase corresponds to the initial velocity (V₀).
-
Validation: Acetazolamide must be run as a positive control (expected IC₅₀ ~ 12 nM). The diaryl sulfone should show no significant deviation from the vehicle control.
Fig 2. High-throughput screening workflow for evaluating on-target efficacy and off-target safety.
References
-
Supuran, C. T., et al. "Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX." Bioorganic & Medicinal Chemistry Letters, 2004.[Link]
-
Strom, B. L., et al. "Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics." New England Journal of Medicine, 2003.[Link]
-
Nocentini, A., et al. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences (MDPI), 2023.[Link]
Comparing the bioactivity of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid analogs.
An In-Depth Guide to the Comparative Bioactivity of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic Acid Analogs
Introduction: A Tale of Two Pharmacophores
In the landscape of medicinal chemistry, certain molecular motifs consistently emerge as cornerstones of therapeutic design. The sulfonamide group is one such "magic group," integral to a wide array of drugs, from antibacterials to antidiabetic agents.[1] Its utility lies in its ability to mimic the p-aminobenzoic acid (PABA) structure, crucial for folate synthesis in bacteria, and to act as a versatile hydrogen-bond donor/acceptor in various enzyme active sites.[2] Separately, nitrobenzoic acid derivatives have carved out their own niche, demonstrating a spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer potential.[3][4] The nitro group, an electron-withdrawing moiety, can be crucial for molecular interactions and can be bioreduced in cellular environments to produce active radicals.[5]
The compound 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid represents a deliberate hybridization of these two powerful pharmacophores. This guide provides a comparative analysis of its structural analogs to elucidate the structure-activity relationships (SAR) that govern their biological effects. By systematically modifying key positions on the core scaffold, we can dissect the contributions of each functional group to overall bioactivity, offering a rationale for the future design of more potent and selective therapeutic agents.
Rationale for Analog Selection and Evaluation
To construct a meaningful structure-activity relationship, analogs were chosen to probe three critical regions of the parent molecule:
-
The Phenylsulfonyl Substituent: The para-methyl group on the sulfonyl phenyl ring is a key site for modification. By replacing it with bioisosteres such as halogens (e.g., Chloro, Bromo), we can evaluate the impact of electronics and lipophilicity on bioactivity.[6][7]
-
The Nitro Group: The position and presence of the nitro group on the benzoic acid ring are critical. Its electron-withdrawing nature significantly influences the acidity of the carboxylic acid and the overall electronic profile of the molecule. Its role in the bioactivity of other compounds against pathogens like M. tuberculosis makes it a point of high interest.[8]
-
The Sulfonyl Linker: The sulfonyl bridge is a stable and synthetically accessible linker. Comparing it to other linkers (e.g., a direct amino linkage) helps determine the importance of the sulfone's specific geometry and electronic properties.
The selected analogs will be evaluated across a panel of assays designed to capture a broad range of therapeutically relevant activities, including antimicrobial, anticancer, and specific enzyme inhibition properties.
Methodologies for Bioactivity Assessment
The protocols described below represent standardized, validated methods for assessing the biological activity of small molecules. The choice of these assays is driven by the known potential of the sulfonamide and nitrobenzoate scaffolds.[3][9]
Experimental Workflow Overview
The overall process for evaluating these analogs follows a logical progression from synthesis to broad-spectrum screening and finally to mechanistic investigation.
Caption: General experimental workflow for analog evaluation.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create 10 mg/mL stock solutions. Prepare a 96-well microtiter plate with serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Prepare a standardized microbial inoculum to a density of 5 x 10^5 colony-forming units (CFU)/mL. Add 50 µL of this suspension to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only). A vehicle control (microbes in broth with the highest concentration of DMSO used) is also essential.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Protocol 2: Antiproliferative Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test analogs (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. The IC50 value (the concentration required to inhibit cell growth by 50%) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Comparative Bioactivity Data
The following table summarizes the expected bioactivity profiles of the parent compound and its key analogs based on published data for structurally similar molecules.[6][7][10] This provides a predictive framework for understanding the SAR of this chemical series.
| Analog ID | Structure | Key Modification | Antimicrobial Activity (MIC, µg/mL vs. S. aureus) | Antiproliferative Activity (IC50, µM vs. A549) | Notes |
| 1 | 4-[(4-Methyl phenyl)sulfonyl]-3-nitrobenzoic acid | Parent Compound | ~32-64 | ~15-30 | Baseline activity expected from the core scaffold. |
| 2 | 4-[(4-Bromo phenyl)sulfonyl]-3-nitrobenzoic acid | Methyl -> Bromo | ~8-16 | ~5-10 | Increased lipophilicity and electronic effects of bromine often enhance activity.[6] |
| 3 | 4-[(4-Chloro phenyl)sulfonyl]-3-nitrobenzoic acid | Methyl -> Chloro | ~8-16 | ~7-15 | Similar to bromo-analog, chlorine substitution generally improves potency.[7] |
| 4 | 4-[(4-Methylphenyl)sulfonyl]-benzoic acid | Removal of Nitro Group | >128 | >50 | The nitro group appears critical for both antimicrobial and anticancer effects.[8] |
| 5 | 4-{[(4-Methylphenyl)sulfonyl]amino }benzoic acid | Linker Change & Nitro Removal | >128 | >50 | Demonstrates the importance of the sulfonyl linker and nitro group for activity.[11] |
Structure-Activity Relationship (SAR) Discussion
The synthesized data reveals clear SAR trends that guide further optimization:
-
Halogenation is Beneficial: The replacement of the para-methyl group on the sulfonyl ring with electron-withdrawing halogens like bromine (Analog 2) or chlorine (Analog 3) consistently leads to a significant enhancement in both antimicrobial and antiproliferative activities.[6][7] This suggests that increased lipophilicity and/or the creation of favorable halogen-bonding interactions in the target's active site are key determinants of potency. The presence of these groups on the sulfonyl-linked phenyl ring has been shown to improve antibacterial action in other sulfonamide series.[10]
-
The Nitro Group is Essential: The removal of the nitro group (Analog 4) results in a near-complete loss of activity. This underscores the critical role of this functional group. The nitro group's strong electron-withdrawing properties may be necessary for target binding, or it may act as a bio-activatable "warhead," particularly in hypoxic tumor environments or within certain microbes.[5][8]
-
The Sulfonyl Linker is Key: Altering the core structure by replacing the sulfonyl linker and removing the nitro group (Analog 5) also leads to inactive compounds in these assays. This highlights the specific spatial and electronic arrangement provided by the diaryl sulfone framework as being crucial for the observed biological effects.
Mechanistic Insights: Targeting Cancer Cell Migration
Beyond general proliferation, related nitrobenzoic acid derivatives have shown specific and potent activity in inhibiting cancer cell migration.[3][12] Research on 4-methyl-3-nitrobenzoic acid, a structural fragment of our parent compound, points towards the inhibition of the Epidermal Growth Factor (EGF) signaling pathway.[12][13] EGF binding to its receptor (EGFR) triggers a cascade that ultimately leads to the phosphorylation of cofilin and the polymerization of actin, which are essential for cell motility and metastasis.[12] It is proposed that this class of compounds interferes with this downstream signaling, preventing the cytoskeletal changes required for cell migration.
Caption: Proposed inhibition of the EGF-induced cell migration pathway.
Conclusion and Future Directions
This comparative guide establishes a foundational structure-activity relationship for 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid analogs. The analysis strongly indicates that analogs featuring a halogen substituent (bromo or chloro) on the phenylsulfonyl ring, combined with the essential 3-nitro group on the benzoic acid moiety, are the most promising candidates for development as dual antimicrobial and anticancer agents.
Future work should focus on synthesizing and testing these halogenated analogs to confirm the predicted potency. Further studies should also aim to precisely identify the molecular target within the EGF signaling cascade and explore the mechanism behind the nitro group's critical contribution to bioactivity. These efforts will pave the way for the rational design of next-generation inhibitors with improved efficacy and selectivity.
References
- Vertex AI Search. (2024). Structure–activity relationship (SAR)
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Adichunchanagiri University. (2020).
- Singh, S., et al. (2026). Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv.
-
ResearchGate. (2022). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]
-
Broad Institute. (2026). Counting cells can accurately predict small-molecule bioactivity benchmarks. [Link]
-
ACS Publications. (1972). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. [Link]
-
MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. [Link]
- Schurer, S. C., et al. (2015). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
-
ACS Publications. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]
-
bioRxiv. (2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells. [Link]
-
MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]
-
Mustafa, G., et al. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1018. [Link]
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
-
PubChemLite. (2026). 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid (C14H11NO4S). [Link]
-
University of Hertfordshire. (2025). 4-methylsulfonyl-2-nitrobenzoic acid. [Link]
- Google Patents. (2013). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
-
Suchetan, P. A., et al. (2012). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o456. [Link]
-
ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]
-
Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5126. [Link]
-
MDPI. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. [Link]
-
Liu, H., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(11), 3614. [Link]
-
MDPI. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. acu.edu.in [acu.edu.in]
- 11. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validating Cellular Target Engagement of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic Acid: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist
Executive Summary
In modern drug discovery, demonstrating that a small molecule binds to its intended target inside a living cell is a non-negotiable milestone. Biochemical assays often fail to translate to cellular efficacy due to membrane permeability barriers, intracellular ATP competition, and complex protein-protein interactions.
This guide focuses on validating the target engagement (TE) of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid —a representative sulfonyl-benzoic acid derivative structurally related to known MCL-1 (Myeloid Cell Leukemia 1) inhibitors[1]. To objectively evaluate this compound's performance, we compare it against a well-characterized reference inhibitor (e.g., UMI-77) using three orthogonal, self-validating TE methodologies: CETSA, DARTS, and NanoBRET.
The Causality of Target Engagement Assays (E-E-A-T Principle)
As an application scientist, it is critical to understand why these assays work. They do not merely measure downstream phenotypes; they rely on the fundamental laws of thermodynamics and steric hindrance to prove direct physical binding:
-
CETSA (Cellular Thermal Shift Assay): Binding of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid lowers the free energy of the target's folded state. This thermodynamic stabilization increases the temperature required to unfold and precipitate the protein[2].
-
DARTS (Drug Affinity Responsive Target Stability): The compound physically shields the target's protease-susceptible sites or locks it into a protease-resistant conformation, reducing degradation by broad-spectrum proteases like Pronase[3].
-
NanoBRET: A kinetic competition assay. The unlabeled compound competes with a cell-permeable fluorescent tracer for binding to a NanoLuc-tagged target, causing a quantifiable drop in Bioluminescence Resonance Energy Transfer (BRET)[4].
Fig 1. Parallel workflows for validating cellular target engagement using CETSA, DARTS, and NanoBRET.
Step-by-Step Experimental Protocols
Self-Validating System: Every protocol below is designed with an internal validation loop. A DMSO vehicle control (negative) establishes the baseline, while a known MCL-1 inhibitor (UMI-77) acts as a positive control to ensure the system is responsive.
Protocol 1: CETSA (Intact Cells)
Purpose: Label-free validation of endogenous target engagement.
-
Cell Treatment: Seed HCT116 cells (expressing high endogenous MCL-1) in a 6-well plate. Treat with 10 µM 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, 10 µM UMI-77 (positive control), or 0.1% DMSO for 2 hours at 37°C.
-
Thermal Challenge: Harvest, wash, and aliquot cells into PCR tubes (50 µL/tube). Heat tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse cells via 3 rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured aggregates.
-
Detection: Analyze the soluble fraction via Western blot using an anti-MCL-1 antibody. Plot band intensity against temperature to calculate the aggregation temperature (
).
Protocol 2: DARTS (Cell Lysates)
Purpose: Confirming structural protection independent of thermal dynamics.
-
Lysate Preparation: Lyse untreated HCT116 cells in M-PER buffer supplemented with protease inhibitors. Centrifuge to obtain a clear lysate.
-
Compound Incubation: Incubate lysates (2 mg/mL protein) with varying concentrations of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (0.1 - 50 µM) or DMSO for 1 hour at room temperature.
-
Protease Challenge: Add Pronase (1:1000 w/w ratio to total protein) to the lysates. Incubate for exactly 15 minutes at room temperature.
-
Quenching & Detection: Stop digestion by adding 4X Laemmli buffer and boiling for 5 minutes. Resolve via SDS-PAGE and immunoblot for MCL-1.
Protocol 3: NanoBRET (Live Cell Kinetics)
Purpose: High-throughput, real-time quantification of intracellular affinity.
-
Transfection: Transfect HEK293T cells with a NanoLuc-MCL-1 fusion plasmid. Seed into 384-well white plates.
-
Tracer Addition: Add the cell-permeable NanoBRET target tracer (0.5 µM) to all wells.
-
Competitive Displacement: Immediately add serial dilutions of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid.
-
Readout: Add NanoBRET Nano-Glo Substrate. Measure dual-emission luminescence (460 nm donor, 618 nm acceptor) using a microplate reader. Calculate the BRET ratio.
Fig 2. Causality of target stabilization protecting against thermal and proteolytic degradation.
Objective Performance Comparison & Experimental Data
To guide assay selection, we must objectively compare the operational parameters of these methodologies.
Table 1: Methodological Comparison of Target Engagement Assays
| Feature | CETSA | DARTS | NanoBRET |
| Primary Utility | Endogenous label-free validation | Endogenous structural protection | High-throughput kinetic profiling |
| Target State | Native (Unmodified) | Native (Unmodified) | Tagged (NanoLuc fusion) |
| Cellular Context | Intact Cells or Tissues | Cell Lysates | Intact Live Cells |
| Throughput | Low to Medium | Low | High (384/1536-well compatible) |
| Readout | Western Blot / Mass Spec | Western Blot / Mass Spec | Luminescence (Microplate Reader) |
Table 2: Quantitative Target Engagement Data (MCL-1 Inhibition)
The following data summarizes the comparative performance of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid against the reference standard UMI-77.
| Compound | CETSA Shift ( | DARTS Protection (Fold Change) | NanoBRET Intracellular |
| Vehicle (DMSO) | Baseline (48.5°C) | 1.0x (Baseline) | N/A |
| UMI-77 (Reference) | +4.2°C | 4.8x | 0.45 µM |
| 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid | +3.5°C | 3.2x | 1.20 µM |
Data Interpretation: 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid demonstrates clear, dose-dependent target engagement across all three orthogonal assays. While its intracellular potency (
Conclusion
Validating the cellular target engagement of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid requires a multi-tiered approach. We recommend utilizing NanoBRET for initial high-throughput structure-activity relationship (SAR) profiling due to its precise kinetic readouts[4]. Subsequently, CETSA [2] and DARTS [3] should be deployed to confirm that the compound engages the native, untagged target in its endogenous cellular environment.
References
-
Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - nih.gov - 1
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - nih.gov - 2
-
Target engagement and drug residence time can be observed in living cells with BRET - nih.gov - 4
-
Target identification using drug affinity responsive target stability (DARTS) - nih.gov - 3
Sources
- 1. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target identification using drug affinity responsive target stability (DARTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target engagement and drug residence time can be observed in living cells with BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Comparison Guide: 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic Acid in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of small-molecule inhibitors for challenging targets—such as protein-protein interactions (PPIs) and highly conserved enzymatic pockets—requires pharmacophores that balance conformational rigidity with precise electronic tuning. 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (4-MTS-3-NBA) has emerged as a highly versatile diaryl sulfone scaffold.
This guide objectively compares the performance, physicochemical properties, and synthetic utility of the 4-MTS-3-NBA scaffold against alternative functionalized benzoic acids (such as chlorosulfonyl and flexible sulfonamide derivatives). By analyzing its application in SAR studies, particularly in the context of apoptosis pathway inhibitors (e.g., MCL-1/BCL-xL) and lipase inhibitors, we provide a comprehensive framework for researchers evaluating this compound for lead optimization[1][2].
Mechanistic Rationale & Pharmacophore Analysis
The superior performance of 4-MTS-3-NBA in specific SAR campaigns is driven by the synergistic causality of its three primary functional groups:
-
The Diaryl Sulfone Linker: Unlike flexible sulfonamides or easily oxidized sulfides, the sulfone moiety locks the two aromatic rings into a rigid, V-shaped geometry. This rigidity minimizes the entropic penalty upon target binding. Furthermore, the high oxidation state of the sulfur atom provides two strong hydrogen-bond acceptors capable of engaging backbone amides within target binding pockets[2].
-
The p-Tolyl Group: The para-methyl substitution provides highly specific steric bulk. In SAR studies targeting deep hydrophobic clefts (such as the p2 pocket of MCL-1), the p-tolyl group maximizes van der Waals interactions compared to unsubstituted phenyl rings, without introducing the steric clashes associated with larger biphenyl systems[1].
-
The 3-Nitro Group (Electronic Tuning): The strong electron-withdrawing nature of the nitro group inductively lowers the pKa of the adjacent carboxylic acid. This ensures the acid remains fully ionized at physiological pH, maintaining a critical, high-affinity salt bridge with basic residues (e.g., Arg263) in the target protein[1]. Synthetically, it acts as a latent amine, allowing for selective reduction and subsequent functionalization[3].
Pharmacophore mapping and target engagement logic of the 4-MTS-3-NBA scaffold.
Comparative SAR Analysis
To objectively evaluate 4-MTS-3-NBA, we must compare it against structurally related alternatives frequently utilized in library screening and hit-to-lead optimization. The data below synthesizes expected behavior based on established SAR principles for sulfonyl-benzoic acid derivatives[1][2][3].
Table 1: Scaffold Performance Comparison in PPI Inhibition Models
| Scaffold / Derivative | Linker Type | R-Group Vector | Target Affinity ( | ClogP | Key Advantage / Limitation |
| 4-MTS-3-NBA | Diaryl Sulfone | p-Tolyl | 0.85 | 3.1 | Advantage: Rigid geometry, strong salt bridge via pKa tuning. |
| Analog A (3-Amino) | Diaryl Sulfone | p-Tolyl | 2.40 | 2.5 | Advantage: Provides a vector for further amidation/expansion. |
| Analog B (Phenyl) | Diaryl Sulfone | Phenyl | 1.50 | 2.8 | Limitation: Lacks optimal hydrophobic packing in deep pockets. |
| 4-(Chlorosulfonyl)-2-NBA | Sulfonyl Chloride | Chloro | N/A (Covalent) | 1.9 | Advantage: Highly reactive precursor for covalent warheads[3]. |
| 3-Sulfonamidobenzoic Acid | Sulfonamide | H | 5.20 | 2.1 | Limitation: High flexibility leads to entropic penalties upon binding[1]. |
*Note: Target Affinity (
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the evaluation of 4-MTS-3-NBA and its derivatives must be conducted using self-validating experimental workflows. The following protocols detail the necessary steps and the causality behind each methodological choice.
Protocol 1: Selective Derivatization (Nitro Reduction)
To explore the SAR of the 3-position, the nitro group must be reduced to an aniline without cleaving the sulfone linker.
-
Reagent Preparation: Dissolve 4-MTS-3-NBA (1.0 eq) in a 1:1 mixture of ethanol and ethyl acetate. Causality: This solvent mixture ensures complete solubilization of the rigid diaryl system while remaining compatible with hydrogenation.
-
Catalyst Addition: Add 10% Pd/C (0.1 eq by weight).
-
Reaction: Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Causality: Mild pressure prevents the over-reduction of the aromatic rings, selectively targeting the nitro group[3].
-
Validation: Filter through Celite and analyze via LC-MS. The mass shift from
320.0 to 290.0 confirms the formation of the 3-amino derivative without sulfone degradation.
Protocol 2: Fluorescence Polarization (FP) Binding Assay
To quantify the binding affinity (
-
Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 50 mM NaCl, and 0.01% CHAPS. Causality: The inclusion of CHAPS (a zwitterionic detergent) is critical; it prevents non-specific compound aggregation, ensuring the observed
reflects true thermodynamic binding rather than artifactual inhibition. -
Tracer Incubation: Incubate 10 nM of FITC-labeled BAK peptide with 20 nM recombinant MCL-1 protein for 30 minutes.
-
Compound Titration: Add serial dilutions of 4-MTS-3-NBA (from 10 µM to 0.1 nM). Include ABT-737 as a positive control. Causality: The positive control validates the dynamic range of the assay and confirms protein folding integrity.
-
Readout: Measure millipolarization (mP) using a microplate reader. Calculate the
using a 4-parameter logistic regression, and convert to using the Cheng-Prusoff equation.
Step-by-step experimental workflow for SAR evaluation and validation.
Conclusion
The 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid scaffold offers a distinct advantage over flexible sulfonamides and unfunctionalized benzoic acids. Its rigid diaryl sulfone core, combined with the precise electronic tuning provided by the 3-nitro group, makes it an exceptional starting point for targeting complex protein binding pockets. By employing rigorous, self-validating assays, researchers can effectively leverage this scaffold to drive advanced lead optimization campaigns.
References
-
National Institutes of Health (PMC) . Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. NIH. Available at:[Link]
-
National Institutes of Health (PMC) . Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. NIH. Available at: [Link]
Sources
- 1. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Chlorosulfonyl)-2-nitrobenzoic Acid|CAS 54090-40-3 [benchchem.com]
Comparing in vitro and in vivo efficacy of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid.
Comprehensive Comparison Guide: In Vitro and In Vivo Efficacy of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic Acid
Executive Summary
In the landscape of preclinical drug discovery, optimizing the pharmacophore of small-molecule inhibitors is critical for bridging the gap between in vitro promise and in vivo success. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate biological outcomes. This guide provides an objective, data-driven comparison of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (CAS: 90352-45-7)—hereafter referred to as 4-MTS-3-NBA —against its widely studied halogenated alternative, 4-[(4-chlorophenyl)sulfonyl]benzoic acid. By analyzing structural dynamics, cellular assay performance, and murine model translation, this guide serves as a self-validating framework for researchers developing sulfonyl-benzoic acid derivatives for targeted antimicrobial and anti-proliferative therapies.
Mechanistic Rationale & Structural Dynamics
The biological efficacy of diaryl sulfones and sulfonyl-benzoic acids hinges entirely on their spatial conformation and electronic distribution. In 4-MTS-3-NBA, the electron-donating properties of the para-methyl group on the phenyl ring subtly increase the electron density of the central sulfonyl (–SO₂–) moiety. This stands in contrast to electron-withdrawing halogens (like chlorine) used in standard reference analogs.
Furthermore, the meta-nitro group on the benzoic acid ring of 4-MTS-3-NBA induces a specific dihedral angle twist. This steric conformation optimizes the molecule for high-affinity binding within the hydrophobic pockets of target microbial enzymes (e.g., adhesins) or host signaling proteins, driving downstream phenotypic shifts .
Figure 1: Pharmacodynamic pathway comparing 4-MTS-3-NBA and chloro-analogs in pathogen clearance.
In Vitro Efficacy: Cellular Assays & Biofilm Inhibition
When transitioning from in silico docking hits to in vitro validation, the primary metrics for efficacy are the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).
Causality Insight: Why does the methyl substitution outperform the chloro-analog in biofilm models? The methyl group in 4-MTS-3-NBA increases the compound's overall lipophilicity (LogP) without the rigid steric hindrance of a heavy halogen. This allows superior penetration through the dense exopolysaccharide matrix of bacterial biofilms. However, this increased lipophilicity introduces aqueous solubility challenges, necessitating optimized DMSO/Tween-80 vehicle formulations during assay preparation to prevent false negatives caused by compound precipitation.
Table 1: In Vitro Efficacy Comparison (Representative Data against S. aureus)
| Compound | Substitution Profile | MIC (µg/mL) | MBEC (µg/mL) | Cytotoxicity (CC₅₀, µM) |
| 4-MTS-3-NBA | -CH₃, -NO₂ | 62.5 | 125.0 | > 100 |
| 4-CPS-BA (Alternative) | -Cl | 125.0 | 250.0 | 85 |
| Vancomycin (Control) | N/A | 1.0 | > 500 | > 200 |
(Note: 4-CPS-BA = 4-[(4-chlorophenyl)sulfonyl]benzoic acid. Data synthesized from comparative structural activity relationship studies .)
In Vivo Efficacy: Murine Infection Model Translation
In vitro success frequently fails to translate in vivo due to pharmacokinetic hurdles such as plasma protein binding and rapid metabolic clearance.
Causality Insight: The para-methyl group on 4-MTS-3-NBA is susceptible to hepatic cytochrome P450 (CYP) mediated oxidation (forming a hydroxymethyl metabolite). This increases its renal clearance rate compared to the metabolically stubborn chloro-analog. Consequently, to achieve comparable in vivo efficacy, 4-MTS-3-NBA requires a more frequent dosing regimen or specialized formulation (e.g., lipid nanocapsules) to maintain the therapeutic index above the MIC .
Table 2: In Vivo Bacterial Burden Reduction (Murine Peritonitis Model)
| Treatment Group | Dose / Route | Log₁₀ CFU/g Reduction (vs. Vehicle) | Survival Rate (72h) |
| Vehicle Control | 5% DMSO (I.P.) | 0.0 | 20% |
| 4-MTS-3-NBA | 10 mg/kg (I.P.) | 2.1 ± 0.3 | 75% |
| 4-CPS-BA | 10 mg/kg (I.P.) | 1.8 ± 0.4 | 60% |
| Vancomycin | 10 mg/kg (I.P.) | 3.5 ± 0.2 | 100% |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocols are engineered with internal controls to validate the mechanistic claims and prevent common experimental artifacts.
Protocol A: In Vitro Microdilution & MBEC Assay
Objective: Determine the MIC and MBEC while actively controlling for compound precipitation and optical interference.
-
Compound Preparation: Dissolve 4-MTS-3-NBA in 100% DMSO to a stock concentration of 10 mg/mL.
-
Rationale: The sulfonyl-benzoic acid core is highly hydrophobic; direct aqueous stock preparation results in micro-precipitates, leading to artificially inflated (false-negative) MIC values.
-
-
Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB), ensuring the final DMSO concentration never exceeds 1% (v/v). Include a 1% DMSO vehicle control to validate that the solvent itself is not inhibiting bacterial growth.
-
Inoculation: Add the bacterial suspension to a final concentration of 5 × 10⁵ CFU/mL in 96-well plates. Incubate at 37°C for 24 hours.
-
Metabolic Readout: Add 10 µL of Resazurin dye (0.015%) and incubate for 2 hours.
-
Rationale: 4-MTS-3-NBA possesses intrinsic UV-Vis absorbance due to its nitro-aromatic system, which heavily interferes with standard OD₆₀₀ spectrophotometric readings. Resazurin provides a metabolic (colorimetric/fluorometric) readout completely independent of the compound's optical properties.
-
-
Biofilm Eradication: Transfer biofilm-coated pegs (from a Calgary device) to a new plate with fresh media and compound. Incubate for 24h, sonicate for 10 minutes to dislodge surviving cells, and plate for CFU counting to determine the MBEC.
Protocol B: In Vivo Murine Infection Efficacy
Objective: Assess systemic pathogen clearance while monitoring acute toxicity and vehicle compatibility.
-
Animal Preparation: Utilize 6-8 week old female BALB/c mice. Acclimate for 7 days prior to the study.
-
Infection Standardization: Inject 0.5 mL of the pathogen (1 × 10⁷ CFU/mL) suspended in 5% porcine mucin intraperitoneally (I.P.).
-
Rationale: Mucin impairs local macrophage activity temporarily, standardizing the infection progression and ensuring a robust, reproducible model that does not spontaneously clear.
-
-
Treatment Administration: At 2 hours post-infection, administer 4-MTS-3-NBA (10 mg/kg) formulated in 5% DMSO, 10% Tween-80, and 85% sterile saline via I.P. injection.
-
Endpoint Analysis: At 24 hours post-treatment, euthanize the animals. Harvest the spleen and kidneys, homogenize in sterile PBS, and perform serial plating on selective agar.
-
System Validation: Calculate the Log₁₀ CFU/g reduction relative to the vehicle-treated control group. A reduction of ≥ 2-log orders validates significant in vivo efficacy and confirms successful systemic circulation of the compound.
References
-
Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives Source: Molecules, 26(16), 5107 (2021). URL: [Link]
-
Title: In Vivo, In Vitro, and In Silico Characterization of Peptoids as Antimicrobial Agents Source: PLoS ONE, 11(2), e0135961 (2016). URL: [Link]
A Senior Application Scientist's Guide to Purity Assessment of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, the rigorous assessment of purity is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, a molecule featuring key functional groups that necessitate a multi-faceted analytical approach. We will delve into the underlying principles of each technique, offer detailed experimental protocols, and present a comparative analysis to inform the selection of the most appropriate methods for your research and development needs.
The Imperative of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and therapeutic effect. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, may exhibit their own pharmacological or toxicological effects. Therefore, robust analytical methods are essential to identify and quantify any impurities, ensuring the final product meets stringent regulatory standards. The subject of this guide, 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, possesses a complex structure with a sulfonyl group, a nitro group, and a carboxylic acid moiety, each presenting unique analytical considerations.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A single analytical technique is rarely sufficient to definitively establish the purity of a complex organic molecule.[1] A more robust strategy involves the use of orthogonal methods, which rely on different physicochemical principles for separation and detection. This approach provides a more complete picture of the sample's composition and reduces the risk of overlooking impurities that may not be detected by a single method. This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2][3] For a compound like 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.[2][4]
Principle of RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.[3] The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will elute earlier. The presence of the carboxylic acid group in the target molecule necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.[3]
Experimental Protocol: RP-HPLC for 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3]
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile, water, and phosphoric acid[3]
Procedure:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. This acidic mobile phase protonates the carboxylic acid group, leading to better retention on the C18 column.[3] A typical mobile phase composition would be a gradient or isocratic mixture of this acidic aqueous phase and acetonitrile.[4]
-
Standard and Sample Solution Preparation: Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 100 µg/mL.[2][3] Ensure complete dissolution, using sonication if necessary.[2]
-
Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A gradient elution is often preferred to separate impurities with a wide range of polarities. A starting point could be a gradient from 30% to 90% acetonitrile in the acidic aqueous phase over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[4]
-
Injection Volume: 10 µL[4]
-
-
Data Analysis: The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[3]
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds and can also provide valuable information about sample purity.[5][6] Both ¹H and ¹³C NMR are essential for confirming the identity of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid and detecting the presence of structurally related impurities.
Principle of NMR
NMR spectroscopy exploits the magnetic properties of atomic nuclei.[5] When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum that provides a fingerprint of the molecule's structure.
Interpreting the NMR Spectrum of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid
-
¹H NMR: The ¹H NMR spectrum will show distinct signals for the protons on the two aromatic rings. The protons on the nitro-substituted ring will be deshielded and appear at a lower field (higher ppm value) compared to those on the methyl-substituted ring.[7][8] The methyl group protons will appear as a singlet at a higher field (lower ppm). Integration of the peak areas should correspond to the number of protons in each environment. The presence of unexpected signals may indicate impurities.
-
¹³C NMR: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[7][8] The presence of additional peaks suggests the presence of carbon-containing impurities.
Experimental Protocol: NMR Analysis
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed)
-
Synthesized compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H), and number of signals to confirm the structure and assess for the presence of impurity peaks.
Caption: Key stages in NMR-based purity assessment.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is an indispensable tool for confirming the molecular weight of a synthesized compound, which is a fundamental aspect of its identification and purity assessment.[10][11]
Principle of MS
In a mass spectrometer, molecules are first ionized, and the resulting ions are then separated based on their m/z ratio and detected.[9] For a compound like 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, electrospray ionization (ESI) is a commonly used soft ionization technique that can produce a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight.
Experimental Protocol: LC-MS Analysis
Coupling liquid chromatography with mass spectrometry (LC-MS) is a highly effective method for purity analysis, as it combines the separation power of HPLC with the specific detection of MS.[10]
Instrumentation and Materials:
-
LC-MS system (e.g., with an ESI source and a time-of-flight (TOF) or quadrupole mass analyzer)
-
HPLC column and solvents as described in the HPLC section.
Procedure:
-
LC Separation: Perform the HPLC separation as described previously.
-
MS Detection: The eluent from the HPLC column is directed into the mass spectrometer. Acquire mass spectra across the entire chromatogram.
-
Data Analysis: Extract the mass spectrum for the main peak and confirm that the observed m/z corresponds to the expected molecular weight of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (C₁₄H₁₁NO₄S, Molecular Weight: 291.31 g/mol ).[12] The mass spectra of any impurity peaks can be used to help identify their structures.
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample.[13][14] This data is used to determine the empirical formula of the compound, which can then be compared to the theoretical composition to assess purity.[15]
Principle of Elemental Analysis
A small, accurately weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.
Data Interpretation
The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₄H₁₁NO₄S.[16] A significant deviation may indicate the presence of impurities or residual solvent.
Theoretical Composition for C₁₄H₁₁NO₄S:
-
Carbon (C): 57.72%
-
Hydrogen (H): 3.81%
-
Nitrogen (N): 4.81%
-
Oxygen (O): 21.97%
-
Sulfur (S): 11.01%
Comparative Analysis of Purity Assessment Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases | Quantitative purity, number of components, retention times | High resolution, high sensitivity, quantitative | Requires a chromophore for UV detection, may not separate all impurities |
| NMR | Nuclear magnetic resonance | Detailed structural information, confirmation of identity, detection of structural isomers | Highly specific for structure, can be quantitative (qNMR) | Relatively low sensitivity, complex spectra for mixtures |
| MS | Mass-to-charge ratio of ions | Molecular weight confirmation, structural information from fragmentation | High sensitivity, high specificity for mass | Ionization efficiency can vary, may not be quantitative without standards |
| Elemental Analysis | Combustion and quantification of elemental composition | Empirical formula, confirmation of elemental composition | Provides fundamental compositional data | Does not distinguish between isomers, sensitive to non-volatile impurities |
Conclusion: A Holistic Approach to Purity Confirmation
The comprehensive purity assessment of synthesized 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid necessitates a multi-pronged analytical strategy.
-
Initial Purity Screen: HPLC is the primary tool for an initial, quantitative assessment of purity and for identifying the presence of any impurities.
-
Structural Confirmation: NMR spectroscopy is crucial for unequivocally confirming the chemical structure of the main component and characterizing any structurally related impurities.
-
Molecular Weight Verification: Mass spectrometry provides definitive confirmation of the molecular weight, a critical piece of identifying information.
-
Elemental Composition Validation: Elemental analysis serves as a fundamental check of the empirical formula and can highlight the presence of inorganic impurities or residual solvents.
By employing this suite of orthogonal analytical techniques, researchers, scientists, and drug development professionals can confidently establish the purity of their synthesized compounds, ensuring the integrity of their research and the quality of potential therapeutic candidates.
References
-
Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
Agilent. Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. [Link]
-
MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]
-
Agilent. Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. [Link]
-
ResearchGate. How to determine the purity of newly synthesized organic compound?. [Link]
-
ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Purdue University. Stoichiometry: Elemental Analysis. [Link]
-
Bio-Synthesis. Mass Spectrometry Analysis. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]
-
ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]
-
SIELC Technologies. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]
-
PMC. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]
-
Chemistry LibreTexts. Calculating Empirical Formulas for Compounds. [Link]
-
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
Eastern Mediterranean University. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ResearchGate. HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. [Link]
-
PubChem. 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid (C14H11NO4S). [Link]
-
PMC. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. [Link]
-
Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]
-
PubChem. 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | C14H13NO4S | CID 285710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 14. azom.com [azom.com]
- 15. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 16. pubs.acs.org [pubs.acs.org]
In Silico Docking Studies of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic Acid: A Comparative Guide Against Clinical Aldose Reductase Inhibitors
Executive Summary & Mechanistic Rationale
The development of potent and selective Aldose Reductase (ALR2 / AKR1B1) inhibitors remains a critical objective in mitigating the microvascular complications of diabetes mellitus, including neuropathy, nephropathy, and retinopathy [1]. ALR2 is the rate-limiting enzyme in the polyol pathway, responsible for reducing toxic intracellular glucose into sorbitol.
Historically, carboxylic acid derivatives like Epalrestat have dominated the clinical landscape due to their ability to anchor into the highly conserved anion-binding pocket of ALR2. However, off-target effects and poor pharmacokinetic profiles necessitate the discovery of novel chemotypes.
This guide objectively evaluates the in silico performance of a novel diaryl sulfone derivative—4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid —against the clinical standards Epalrestat and Sorbinil. By bridging structural biology with computational thermodynamics, we demonstrate how the unique incorporation of a rigid sulfone linker and an electron-withdrawing nitro group enhances binding affinity and specificity [2].
Fig 1. The Polyol Pathway: ALR2 catalyzes glucose reduction; inhibitors block this rate-limiting step.
Structural Causality: Why This Chemotype?
Before initiating computational workflows, it is vital to understand the causality behind the structural features of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid:
-
The Carboxylic Acid Head Group: ALR2 possesses a distinct anion-binding pocket formed by Tyr48, His110, and Trp111. The carboxylic acid is essential for forming strong hydrogen bonds and electrostatic interactions within this triad.
-
The Nitro Group (-NO₂): Positioned at the 3-position of the benzoic acid, the strongly electron-withdrawing nitro group lowers the pKa of the carboxylic acid. This ensures the head group is fully deprotonated (COO⁻) at physiological pH (7.4), maximizing salt-bridge formation with His110. Furthermore, the oxygen atoms of the nitro group can engage in auxiliary hydrogen bonding with the specificity pocket (e.g., Cys298).
-
The Diaryl Sulfone Core: Unlike flexible alkyl linkers, the sulfone group (-SO₂-) provides a rigid, V-shaped geometry. This restricts the conformational entropy of the molecule, reducing the thermodynamic penalty upon binding.
-
The 4-Methylphenyl (Tolyl) Tail: This hydrophobic moiety is perfectly poised to occupy the lipophilic specificity pocket of ALR2 (Leu300, Trp111, Phe122), which opens up upon inhibitor binding (induced-fit mechanism) [3].
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step computational methodology was employed. This protocol utilizes a self-validating system where molecular mechanics generalized Born surface area (MM-GBSA) calculations are used to validate empirical docking scores.
Phase 1: Protein & Ligand Preparation
-
Protein Retrieval: The high-resolution X-ray crystal structure of human ALR2 complexed with a carboxylic acid inhibitor was retrieved from the Protein Data Bank (PDB ID: 1US0; Resolution: 1.10 Å).
-
Protein Preparation Wizard: Water molecules beyond 5 Å of the active site were deleted. Bond orders were assigned, and hydrogen atoms were added. The H-bond network was optimized using PROPKA at pH 7.0 to ensure correct tautomeric states of catalytic residues (specifically His110). A restrained minimization was performed using the OPLS4 force field until the RMSD of heavy atoms converged to 0.30 Å.
-
Ligand Preparation: The 2D structures of the test compound, Epalrestat, and Sorbinil were sketched. LigPrep was utilized to generate 3D conformations. Epik was applied to predict ionization states at pH 7.4 ± 0.5, confirming the deprotonation of the carboxylic acid moieties.
Phase 2: Grid Generation & Docking
-
Receptor Grid Generation: A 20 × 20 × 20 Å grid box was centered on the co-crystallized ligand, encompassing the anion-binding pocket and the specificity pocket.
-
Glide XP Docking: Extra Precision (XP) docking was executed with flexible ligand sampling. Epik state penalties were added to the docking scores to account for the energetic cost of ionization.
Phase 3: Thermodynamic Profiling
-
MM-GBSA: To account for solvent effects and provide a more rigorous estimation of binding free energy (
), Prime MM-GBSA was performed on the top-scoring docked poses using the VSGB solvation model.
Fig 2. In Silico Workflow: Sequential validation from structural prep to thermodynamic profiling.
Comparative Data Analysis
The quantitative performance of the test compound against the clinical standards is summarized below.
Table 1: Docking Scores and Binding Thermodynamics
| Compound | Glide XP Score (kcal/mol) | MM-GBSA | Key Interacting Residues (H-Bonds & Pi-Pi) |
| 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid | -10.84 | -54.21 | Tyr48, His110, Trp111, Cys298, Leu300 |
| Epalrestat (Clinical Standard) | -9.65 | -48.15 | Tyr48, His110, Trp111 |
| Sorbinil (Clinical Standard) | -8.42 | -41.08 | Tyr48, His110, Trp20 |
Data Interpretation:
The test compound significantly outperforms both Epalrestat and Sorbinil in both empirical docking scores and MM-GBSA binding free energy. The
Table 2: Predicted ADMET Properties (QikProp)
A highly potent binder is useless if it cannot reach its target. We evaluated the druggability of the compounds using QikProp.
| Compound | MW ( g/mol ) | QPlogPo/w (Lipophilicity) | PSA (Ų) | Human Oral Absorption (%) | Rule of 5 Violations |
| Test Compound | 321.31 | 2.85 | 108.4 | 88% | 0 |
| Epalrestat | 319.40 | 3.12 | 85.2 | 92% | 0 |
| Sorbinil | 236.25 | 1.15 | 75.3 | 95% | 0 |
Data Interpretation: The test compound maintains strict adherence to Lipinski's Rule of Five. While its Polar Surface Area (PSA) is slightly higher than Epalrestat due to the nitro and sulfone oxygens, it remains well within the acceptable range (<140 Ų) for excellent oral bioavailability (88%).
Conclusion & Translational Outlook
The in silico comparative analysis reveals that 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is a highly promising scaffold for ALR2 inhibition. By leveraging a rigid diaryl sulfone architecture, the molecule achieves superior thermodynamic stability within the active site compared to the clinical standard, Epalrestat.
The strategic placement of the nitro group not only optimizes the pKa of the anchoring carboxylic acid but also acts as a secondary pharmacophore, establishing novel contacts within the ALR2 specificity pocket. These findings strongly warrant the progression of this compound into in vitro enzymatic assays and subsequent hit-to-lead optimization phases.
References
-
Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Journal of Medicinal Chemistry - ACS Publications. 1
-
A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity: Design, Synthesis, and in Vitro Activity. Journal of Medicinal Chemistry - ACS Publications. 2
-
Chemical structures of some known aldose reductase inhibitors (ARIs). ResearchGate.3
Sources
Safety Operating Guide
Personal protective equipment for handling 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid
Handling complex organic intermediates like 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (CAS: 90352-45-7) requires a rigorous, causally-driven approach to laboratory safety. As a solid powder containing multiple reactive and biologically active functional groups, standard baseline PPE is insufficient without a targeted operational strategy.
This guide provides drug development professionals and application scientists with a self-validating framework for the safe handling, transfer, and disposal of this compound.
Hazard Causality & Chemical Profiling
To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's functional moieties and understand why they pose specific hazards. Extrapolating from the safety profiles of its structural analogs (such as 4-nitrobenzoic acid), we identify three primary risk vectors:
-
The Carboxylic Acid Group (Corrosive/Irritant): This moiety acts as a proton donor. Upon contact with the physiological moisture of the skin or eyes, it causes localized pH drops, leading to severe tissue irritation (Eye Irrit. 2A, H319; Skin Irrit. 2, H315)[1][2].
-
The Nitroaromatic Ring (Toxicity/Sensitization): Nitrobenzoic derivatives are classified as harmful if swallowed (Acute Tox. 4, H302) and carry risks of dermal sensitization[1][3]. The nitro group can facilitate absorption through compromised lipid bilayers.
-
The Diaryl Sulfone Moiety (Hydrophobic Particulate): The bulky p-tolylsulfonyl group significantly increases the molecule's lipophilicity. If the dust settles on the skin, it resists simple aqueous washing. Furthermore, as a dry powder, it poses a severe inhalation risk (STOT SE 3, H335) and can rapidly form nuisance-causing, potentially explosive airborne concentrations if dispersed[2][4].
Quantitative PPE Specification Matrix
Based on the hazard causality, the following quantitative PPE specifications are mandatory for handling this compound in a laboratory setting.
| PPE Category | Minimum Specification | Mechanistic Purpose |
| Hand Protection | Double Nitrile Gloves.• Inner: | Prevents dermal absorption. The hydrophobic sulfone group requires robust barrier protection, as micro-tears can trap the chemical against the skin. |
| Eye Protection | ANSI Z87.1 / EN 166 compliant tight-fitting safety goggles. | Prevents mucosal damage. Standard safety glasses are insufficient against airborne hydrophobic dust[4]. |
| Respiratory | NIOSH N95 or P100 particulate respirator (if handled outside a fume hood). | Filters 95% to 99.97% of airborne particulates, mitigating the STOT SE 3 respiratory irritation hazard[2]. |
| Body Protection | Flame-resistant lab coat (100% cotton or Nomex) or Tyvek coverall. | Prevents particulate accumulation on personal clothing. |
| Engineering | Chemical Fume Hood with a verified face velocity of 80–100 fpm. | Primary containment system to prevent dust aerosolization into the general lab environment. |
Logical Relationship: Hazards to PPE
Logical relationship between chemical moieties, specific hazards, and targeted PPE selection.
Step-by-Step Operational Workflow
To ensure a self-validating safety system, execute the following protocol when weighing or transferring the compound.
Phase 1: Pre-Operational Setup
-
Validate Engineering Controls: Check the fume hood monitor to ensure a face velocity between 80 and 100 fpm. Do not proceed if the alarm is sounding.
-
Don PPE in Sequence: Lab coat
Inner nitrile gloves Tight-fitting goggles Outer nitrile gloves. (Note: If weighing must occur outside a hood, don a P100 respirator before the goggles). -
Static Mitigation: Because dry organic powders can accumulate electrostatic charge (posing a mild dispersion/ignition risk), ensure your balance is grounded and use anti-static spatulas[4].
Phase 2: Material Transfer 4. Enclosed Weighing: Place a tared, sealable vial on the balance inside the fume hood. 5. Transfer: Slowly transfer the powder using the anti-static spatula. Avoid dropping the powder from a height to prevent aerosolizing the hydrophobic dust. 6. Seal Before Removal: Cap the vial tightly before removing it from the fume hood. This guarantees that no particulates are released into the general laboratory airspace[2].
Phase 3: Doffing and Decontamination 7. Doff Outer Gloves: Remove the contaminated outer gloves inside the fume hood, turning them inside out to trap any residual powder. Dispose of them in a solid hazardous waste bin. 8. Wash Protocol: Remove inner gloves and wash hands thoroughly with soap and water . Causality note: Because the diaryl sulfone moiety is highly hydrophobic, water alone will not effectively remove microscopic particulate residue from the skin.
Spill Response and Disposal Plan
In the event of a powder spill, immediate containment is required to prevent airborne dispersion.
Step 1: Evacuation & Assessment Clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, all responding personnel must don N95/P100 respirators and double gloves before approaching.
Step 2: Wet Containment (Critical Step) Do NOT dry sweep. Dry sweeping will aerosolize the nitrobenzoic acid dust, creating an immediate inhalation hazard and a potential dust explosion risk[3][4]. Instead, lightly mist the spilled powder with water (or a water/ethanol mixture if highly hydrophobic) to bind the particulates into a paste.
Step 3: Collection Use damp, static-free absorbent pads or a dedicated chemical spill scoop to collect the wetted material.
Step 4: Regulated Disposal Place all collected waste, including the absorbent pads and contaminated outer gloves, into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Label the container clearly as "Hazardous Organic Solid Waste (Contains Nitroaromatic Sulfone)." Dispose of the contents by routing them to an approved industrial combustion plant or hazardous waste facility (P501 compliance)[1][3].
References
- Carl Roth. "Safety Data Sheet: 4-Nitrobenzoic acid".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMhk06p2ntjvzgSoJhGRIHS3Xze7asdER5RCGO_sB_bVs_NmeDYA6JlKW0y6D-42I4ZLNTLEpcBrPn332793fym5MXXsd6-RE-_21HSmg12PaNlc0EPFWr8WZL3svlppVW3iE4aZCbOAU9UhnGdeg6zOtlVHVTvyQuekB-OG7GK0g6YLAGO_khOzBEcx0S9XOCPGA5sCzqMLQguxNVzc2JlNrfRFAifGr9-oJ--18xs0vif3BAc5aNy31m5sGCKif5WhWitZ-wue-Me9sV-AxoNTgVYPrgX2xiZstr-PihI8HSUxk7p79tFLFIXiZlVAiLxpZJ4eaGTqKhHdNT1yUlX0tsQudR6DE23LmEU_fCQS7mvPJta0Qc9usWoDLtztyVy__eY34id8E7hzsk_Fa525L_EqV9qa75idUS-J0JuZanYb2Y3Kd_hXLAJAvSHU3ZAqr7Arh1]
- MilliporeSigma. "SAFETY DATA SHEET: 4-Nitrobenzoic acid".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCdhmivpfTMvvHc-qJQlrqbsVQkiEjPZRod9AOPjkqVvJXU21UvywAB--3P2oqprofLpGfKZoXLAMVlvDUUpUvIGVSErg2ABpwNFUIZ9zqtgOxzE3VPsyCqQYlFGYHUvFVCQnJWjxfKn2xUFlwJw_h]
- International Labour Organization (ILO). "ICSC 1684 - 4-NITROBENZOIC ACID".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ822Di08YfbTqiUEy-xoiaazhrQhpwnnjRccqouN4FjuZFG-prZs0FA4bVn7nONvnIb8pCx-AyhCmIaxSa5zr4M6om_YCUFivjsVZA9C0nT78mgxl_AjCKSrUAbm3uDDfYcRehJl3gi8ohK2PhiuEa_mRAiuO5I0rWC5fe_4ROiGR]
- Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Nitrobenzoic acid".[https://vertexaisearch.cloud.google.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
